5,7-Dimethoxyluteolin
説明
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-15(22-2)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)12(19)5-9/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGJZNRUAGQIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553399 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90363-40-9 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,7-Dimethoxyluteolin natural sources and biosynthesis
An In-depth Technical Guide to 5,7-Dimethoxyluteolin: Natural Sources, Biosynthesis, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (5,7-dimethoxy-2-(3,4-dihydroxyphenyl)-4H-chromen-4-one) is a naturally occurring flavone (B191248), a class of flavonoids characterized by a C6-C3-C6 backbone. As a derivative of the widely studied luteolin (B72000), this methoxylated flavonoid has garnered interest for its distinct chemical properties and potential biological activities. The addition of methoxy (B1213986) groups at the 5 and 7 positions of the A-ring can significantly alter the molecule's lipophilicity, bioavailability, and interaction with cellular targets compared to its parent compound, luteolin. This modification can enhance membrane transport and metabolic stability, making it a compound of interest for pharmacological research and drug development. This technical guide provides a comprehensive overview of the known natural sources, biosynthetic pathway, and key experimental methodologies for the extraction, isolation, and characterization of this compound.
Natural Sources of this compound
This compound and its glycosidic derivatives are found in a limited number of plant species. While quantitative data on its concentration in plant tissues is scarce in the literature, its presence has been confirmed in several families. The primary known sources include plants from the Leguminosae and Compositae families[1]. A closely related glycoside, 5,7 di-O-methyl luteolin-6-C-(3''-O-benzoyl)-β-d-xyloside, has been isolated from the flowers of Cucumis sativus[2]. The table below summarizes the known natural sources.
Table 1: Natural Sources of this compound and Its Derivatives
| Family | Species | Plant Part | Compound Isolated | Reference(s) |
| Leguminosae | Bauhinia purpurea L. | Not Specified | This compound | [1] |
| Compositae | Not Specified | Not Specified | This compound | [1] |
| Cucurbitaceae | Cucumis sativus L. | Flowers | 5,7 di-O-methyl luteolin-6-C-(3''-O-benzoyl)-β-d-xyloside | [2] |
| Lamiaceae | Salvia tomentosa Mill. | Leaves | Related methoxylated luteolins (e.g., 6-methoxyluteolin) | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is an extension of the well-established phenylpropanoid and flavonoid pathways[4]. The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid structure, which is subsequently modified to yield the final compound.
The key stages are:
-
Phenylpropanoid Pathway : L-Phenylalanine is converted to 4-coumaroyl-CoA through the action of enzymes including Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL).
-
Flavonoid Core Formation : Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Isomerization and Hydroxylation : Chalcone Isomerase (CHI) converts naringenin chalcone to the flavanone (B1672756) naringenin. Naringenin is then converted to the flavone apigenin (B1666066) by Flavone Synthase (FNS). Apigenin serves as the direct precursor to luteolin, a reaction catalyzed by Flavonoid 3'-Hydroxylase (F3'H), which adds a hydroxyl group to the 3' position of the B-ring[5].
-
O-Methylation : The final step in the formation of this compound is the sequential methylation of the hydroxyl groups at the C-5 and C-7 positions of the luteolin backbone. This reaction is catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-Methyltransferases (OMTs). While the specific enzymes responsible for 5-O and 7-O methylation of luteolin are not fully characterized, they belong to the broader class of flavonoid O-methyltransferases that are crucial for the diversification of flavonoids in plants.
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the extraction, isolation, and analysis of this compound from plant sources. These protocols are synthesized from methodologies reported for related flavonoids and can be adapted and optimized for specific plant matrices.
Extraction and Isolation
The choice of extraction method depends on the polarity of the target compound and the nature of the plant material. As a methoxylated flavonoid, this compound is more nonpolar than its parent luteolin, influencing solvent selection.
Protocol 3.1.1: Solvent Extraction (Maceration or Soxhlet)
-
Sample Preparation : Air-dry or lyophilize the plant material (e.g., leaves, flowers) and grind it into a fine powder (40-60 mesh) to increase the surface area for extraction.
-
Extraction Solvent : Select a solvent of medium polarity. Dichloromethane or ethyl acetate (B1210297) are suitable choices for methoxylated flavonoids. For broader flavonoid extraction, ethanol (B145695) or methanol (B129727) can be used initially.
-
Maceration : a. Suspend the powdered plant material in the chosen solvent (e.g., 1:10 solid-to-solvent ratio, w/v). b. Stir or shake the mixture at room temperature for 24-48 hours. c. Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction on the plant residue 2-3 times to ensure exhaustive extraction. d. Combine the filtrates.
-
Soxhlet Extraction : a. Place the powdered plant material in a thimble and load it into the main chamber of the Soxhlet extractor. b. Fill the distillation flask with the extraction solvent. c. Heat the flask. The solvent will vaporize, condense, and drip into the thimble, extracting the compounds. The process continues for 6-8 hours or until the solvent in the siphon arm is colorless.
-
Concentration : Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Protocol 3.1.2: Isolation by Column Chromatography
-
Stationary Phase : Pack a glass column with silica (B1680970) gel (70-230 mesh) using a slurry method with a nonpolar solvent (e.g., n-hexane).
-
Sample Loading : Adsorb the crude extract onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elution : Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 9:1 to 1:9, v/v) and finally methanol.
-
Fraction Collection : Collect fractions of the eluate (e.g., 20-50 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization under UV light (254 nm and 365 nm).
-
Purification : Combine fractions containing the compound of interest (based on TLC comparison with a standard, if available) and re-chromatograph if necessary to achieve high purity. Evaporate the solvent to yield the isolated compound.
Characterization and Quantification
Protocol 3.2.1: High-Performance Liquid Chromatography (HPLC-DAD)
This method is suitable for the quantification of this compound in extracts and purified fractions[6][7].
-
Instrumentation : An HPLC system equipped with a Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase : A gradient elution is typically used.
-
Solvent A: 0.1% Formic acid or phosphoric acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
Example Gradient: Start with 10-20% B, ramp to 80-90% B over 30-40 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
-
Detection : Monitor at a wavelength where flavones show strong absorbance, typically around 340-350 nm[8].
-
Sample Preparation : Dissolve the crude extract or isolated compound in the mobile phase or methanol to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
-
Quantification : a. Prepare a stock solution of a pure this compound standard. b. Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL). c. Inject the standards and the sample. d. Identify the compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the pure standard. e. Quantify the amount of the compound in the sample by correlating its peak area with the calibration curve.
Protocol 3.2.2: Structural Elucidation by NMR and MS
-
Mass Spectrometry (MS) : a. Analyze the purified compound using LC-MS with an Electrospray Ionization (ESI) source. b. In positive ion mode, expect to see the protonated molecule [M+H]⁺. For this compound (C₁₇H₁₄O₆, MW ≈ 314.29), this would be at m/z ≈ 315. c. Perform MS/MS fragmentation to confirm the structure. Characteristic fragmentation patterns of flavonoids involve retro-Diels-Alder (RDA) reactions of the C-ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : a. Dissolve a sufficient amount of the pure compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). b. Record ¹H NMR and ¹³C NMR spectra. c. Expected ¹H NMR Signals : Protons of the methoxy groups (-OCH₃) will appear as sharp singlets around δ 3.8-4.0 ppm. Aromatic protons on the A and B rings will appear in the δ 6.0-8.0 ppm range with characteristic splitting patterns (singlets, doublets, double doublets) that can be used to determine their positions. The H-3 proton typically appears as a singlet around δ 6.5-6.9 ppm. d. Expected ¹³C NMR Signals : The carbonyl carbon (C-4) will resonate downfield (δ > 180 ppm). Methoxy carbons will appear around δ 55-60 ppm. Other aromatic and olefinic carbons will appear between δ 90-165 ppm. e. For unambiguous assignment, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
General Experimental Workflow
The overall process from obtaining the raw plant material to the final characterization of this compound can be summarized in a general workflow. This workflow ensures a systematic approach to isolating and identifying natural products.
References
5,7-Dimethoxyluteolin: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyluteolin, a naturally occurring flavone, has garnered significant interest in the scientific community for its potential therapeutic applications. As a derivative of luteolin (B72000), it exhibits a range of biological activities, most notably as a dopamine (B1211576) transporter (DAT) activator.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its role in modulating the dopamine signaling pathway.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is paramount for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Identity and Structure
-
IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
-
Molecular Formula: C₁₇H₁₄O₆
-
Molecular Weight: 314.29 g/mol
-
CAS Number: 90363-40-9[1]
-
Synonyms: Luteolin-5,7-dimethyl ether
The structure of this compound is characterized by a C6-C3-C6 flavonoid backbone with methoxy (B1213986) groups at positions 5 and 7 of the A-ring and hydroxyl groups at positions 3' and 4' of the B-ring.
Quantitative Physicochemical Data
| Property | This compound | 5,7-Dimethoxyflavone (Related Compound) | Luteolin (Parent Compound) |
| Melting Point (°C) | Not available | 154[3] | 329.5 |
| pKa | Not available | Not available | Not available |
| logP | Not available | 2.2 (Calculated)[3] | 2.53 |
| Solubility | Highly soluble in DMSO[1][4] | Soluble in DMSO and Methanol (B129727) | Sparingly soluble in aqueous buffers; Soluble in ethanol, DMSO, and DMF |
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical properties of flavonoids like this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined using the capillary method.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is attached to a thermometer and placed in a melting point apparatus containing a heating block or an oil bath.
-
Heating: The temperature is raised gradually while the sample is observed.
-
Determination: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., water-cosolvent) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
logP Determination (HPLC Method)
The octanol-water partition coefficient (logP), a measure of lipophilicity, can be determined using high-performance liquid chromatography (HPLC).
Methodology:
-
System Preparation: An HPLC system equipped with a C18 reverse-phase column is used. The mobile phase is a mixture of a buffered aqueous solution and an organic solvent (e.g., methanol or acetonitrile).
-
Standard Calibration: A series of standard compounds with known logP values are injected to establish a calibration curve by plotting their retention times against their logP values.
-
Sample Analysis: A solution of this compound is injected into the HPLC system.
-
logP Calculation: The retention time of this compound is used to calculate its logP value from the calibration curve.
Solubility Determination (Shake-Flask Method)
The solubility of a compound in a specific solvent can be determined using the shake-flask method.
Methodology:
-
Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Shaking: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Synthesis of this compound
The synthesis of this compound can be adapted from general methods for flavonoid synthesis, such as the Suzuki-Miyaura cross-coupling reaction.[5] A plausible synthetic route is outlined below.
Workflow for Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Methodology:
-
Starting Materials: The synthesis would likely start from a protected and functionalized A-ring precursor, such as an 8-iodo-5,7-dimethoxychrysin derivative, and a suitable boronic acid derivative for the B-ring.
-
Suzuki-Miyaura Cross-Coupling: The two fragments are coupled using a palladium catalyst and a base in a suitable solvent system.[5]
-
Deprotection and/or Oxidation: Subsequent chemical steps would be required to remove any protecting groups and introduce the hydroxyl groups on the B-ring, if not already present, to yield the final this compound product.
Biological Activity and Signaling Pathways
This compound has been identified as a dopamine transporter (DAT) activator.[1][2] The dopamine transporter is a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.
Dopamine Transporter (DAT) Signaling Pathway
The activation of DAT by this compound would lead to an increased reuptake of dopamine from the synapse. This modulation of dopamine levels can have significant implications for neurological function and is a target for the treatment of various neuropsychiatric disorders. The precise signaling cascade initiated by this compound's interaction with DAT is a subject of ongoing research, but it is known that DAT function is regulated by various intracellular signaling pathways, including those involving protein kinase A (PKA) and protein kinase C (PKC).[6]
Dopamine Transporter Activation Pathway
Caption: Activation of DAT by this compound enhances dopamine reuptake.
Conclusion
This compound is a promising flavonoid with the potential for development as a therapeutic agent, particularly due to its activity as a dopamine transporter activator. This guide has provided a summary of its known physicochemical properties, along with standardized experimental protocols for their determination. Further research is warranted to fully elucidate its pharmacological profile and to obtain precise experimental data for its key physicochemical parameters. The provided information serves as a valuable resource for researchers and scientists working on the development of novel therapeutics based on this and related flavonoid structures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Cas# 90363-40-9 [glpbio.cn]
- 3. 5,7-Dimethoxyflavone | C17H14O4 | CID 88881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Dopamine Transporter | 90363-40-9 | Invivochem [invivochem.com]
- 5. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]
The Neuroprotective Mechanisms of 5,7-Dimethoxyluteolin in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethoxyluteolin (DMF), a naturally occurring methoxyflavone, has emerged as a promising neuroprotective agent with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of DMF's mechanism of action in neurons. Drawing from in silico, in vivo, and related in vitro studies, this document elucidates the multi-target nature of DMF, focusing on its modulation of key neurotransmitter systems, its potent anti-inflammatory properties, and its role in promoting neurotrophic factor expression. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The pathology of these diseases is often multifactorial, involving neuroinflammation, excitotoxicity, oxidative stress, and reduced neurotrophic support. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their neuroprotective properties. This compound (also known as 5,7-dimethoxyflavone) is a specific methoxyflavone that has demonstrated significant potential in preclinical models of neuroinflammation and memory impairment. This guide synthesizes the available data on its neuronal mechanisms of action.
Predicted Molecular Targets and Binding Interactions
In silico studies have been instrumental in identifying the likely molecular targets of this compound in the central nervous system. These computational predictions, combined with molecular docking simulations, provide a foundational understanding of how DMF may exert its effects at the molecular level.
Ligand-based and proteochemometric models have predicted several key protein targets for DMF, primarily centered around neurotransmitter receptors.[1][2][3] Molecular docking simulations have further elucidated the potential binding interactions and affinities.
Table 1: Predicted Molecular Targets of this compound and Binding Affinity
| Predicted Target | Target Class | Predicted Binding Affinity (kcal/mol) | Interacting Residues |
| GABRA1 (α1 subunit of GABA-A Receptor) | Neurotransmitter Receptor | -9.40 | His102, Tyr160 |
| GABRG2 (γ2 subunit of GABA-A Receptor) | Neurotransmitter Receptor | -9.40 | His102, Tyr160 |
| 5-HT2A (Serotonin Receptor 2A) | Neurotransmitter Receptor | Not explicitly stated, but predicted as a top target | Not explicitly stated |
| 5-HT2C (Serotonin Receptor 2C) | Neurotransmitter Receptor | Not explicitly stated, but predicted as a top target | Not explicitly stated |
| IGF1R (Insulin-like Growth Factor 1 Receptor) | Growth Factor Receptor | Not explicitly stated, but predicted as a top target | Not explicitly stated |
Data synthesized from in silico predictions and molecular docking studies.[1][2][3]
Core Mechanisms of Action in Neurons
The neuroprotective effects of this compound appear to be mediated through three primary, interconnected mechanisms: modulation of neurotransmitter systems, suppression of neuroinflammation, and enhancement of neurotrophic support.
Modulation of GABAergic and Serotonergic Systems
In vivo studies using a lipopolysaccharide (LPS)-induced mouse model of memory impairment have validated some of the in silico predictions.[2][4] Treatment with DMF led to a significant upregulation of the mRNA expression of key neurotransmitter receptor subunits in the hippocampus.
Table 2: In Vivo Effects of this compound on Neurotransmitter Receptor mRNA Expression
| Gene | Receptor Subunit | Effect on mRNA Expression |
| GABRA1 | GABA-A Receptor α1 | Significantly Upregulated |
| 5-HT2A | Serotonin Receptor 2A | Significantly Upregulated |
| 5-HT2C | Serotonin Receptor 2C | Significantly Upregulated |
Observations from an LPS-induced memory impairment mouse model treated with this compound.[2][4]
The upregulation of GABRA1 suggests an enhancement of GABAergic inhibitory neurotransmission, which can counteract excitotoxicity, a common pathological feature in neurodegenerative diseases. The modulation of serotonergic receptors, specifically 5-HT2A and 5-HT2C, points to a broader impact on mood, cognition, and neuronal excitability.
Anti-Inflammatory Effects
Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative disorders. This compound has demonstrated potent anti-inflammatory properties in a mouse model of LPS-induced neuroinflammation.[2][3][4]
Table 3: Anti-Inflammatory Effects of this compound in an LPS-Induced Mouse Model
| Inflammatory Marker | Effect | Quantitative Data (Illustrative) |
| Amyloid-β (Aβ) | Significantly Reduced | Data not available |
| Interleukin-1β (IL-1β) | Significantly Reduced | In LPS-induced mice, TNF-α levels were reported as 10.6 ± 0.9 pg/mL in the DMF (10 mg/kg) group.[4] |
| Interleukin-6 (IL-6) | Significantly Reduced | In aged mice (a model of chronic inflammation), serum IL-6 levels were increased by 2.9-fold compared to young mice, and DMF treatment significantly decreased these levels.[5] |
| Tumor Necrosis Factor-α (TNF-α) | Significantly Reduced | In aged mice, serum TNF-α levels were increased by 2.3-fold compared to young mice, and DMF treatment significantly decreased these levels.[5] |
Qualitative effects are from a direct study on DMF in an LPS-induced neuroinflammation model.[2][4] Quantitative data is illustrative and sourced from studies on DMF in other inflammatory models due to its absence in the primary neuroinflammation papers.[4][5]
The reduction in pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α suggests that DMF can mitigate the detrimental effects of microglial activation and the subsequent inflammatory cascade that contributes to neuronal damage.
Enhancement of Neurotrophic Support
Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein for neuronal survival, growth, and synaptic plasticity. A key finding is that treatment with this compound significantly increases the levels of BDNF in the hippocampus.[2][3][4]
Table 4: Effect of this compound on BDNF Levels
| Neurotrophic Factor | Effect |
| Brain-Derived Neurotrophic Factor (BDNF) | Significantly Increased |
Observation from an LPS-induced memory impairment mouse model treated with this compound.[2][4]
The elevation of BDNF is a critical aspect of DMF's neuroprotective profile. BDNF, through its receptor TrkB, activates downstream signaling pathways that promote neuronal survival and synaptic function.
Signaling Pathways
The multi-target nature of this compound results in the modulation of several interconnected signaling pathways.
GABA-A Receptor Signaling
The predicted interaction of DMF with the GABA-A receptor suggests a positive allosteric modulatory role, enhancing the inhibitory effects of GABA. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.
Figure 1: Proposed GABA-A Receptor Signaling Pathway Modulation by this compound.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq-coupled receptor. Its activation by serotonin, potentially modulated by DMF, leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), influencing a wide range of cellular processes, including neuronal excitability and gene expression.
Figure 2: Proposed 5-HT2A Receptor Signaling Pathway Modulation by this compound.
BDNF/TrkB Signaling Pathway
The increase in BDNF levels by DMF is a significant neuroprotective mechanism. BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), leading to receptor dimerization and autophosphorylation. This activates several downstream pathways, including the MAPK/ERK and PI3K/Akt pathways. A key downstream effector is the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation, promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.
Figure 3: BDNF/TrkB Signaling Pathway Activated by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's effects in neurons.
In Vivo LPS-Induced Neuroinflammation Model
This protocol describes the induction of neuroinflammation and memory impairment in mice using lipopolysaccharide (LPS), a model used to evaluate the neuroprotective effects of DMF.
Figure 4: Experimental Workflow for the LPS-Induced Neuroinflammation Mouse Model.
Protocol Steps:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatization: Animals are housed under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping and Treatment: Mice are randomly assigned to control and treatment groups. This compound is typically dissolved in a vehicle such as corn oil or a solution containing DMSO and Tween 80, and administered daily via oral gavage for a period of 21 days at doses ranging from 10 to 40 mg/kg.
-
LPS Administration: To induce neuroinflammation, LPS (from E. coli O111:B4) is dissolved in sterile saline and administered intraperitoneally at a dose of 0.25 mg/kg for the last four consecutive days of the treatment period (e.g., days 18-21).
-
Behavioral Analysis: 24 hours after the final LPS injection, behavioral tests such as the Morris Water Maze and Open Field Test are conducted to assess cognitive function and anxiety-like behavior.
-
Tissue Collection: Following behavioral testing, mice are euthanized, and brain tissues (hippocampus and cortex) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.
Quantitative Real-Time PCR (RT-qPCR) for mRNA Expression
Objective: To quantify the relative mRNA expression levels of target genes (e.g., GABRA1, 5-HT2A, 5-HT2C) in brain tissue.
-
RNA Extraction: Total RNA is extracted from homogenized hippocampal or cortical tissue using a TRIzol-based method or a commercial RNA extraction kit, according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is prepared using a SYBR Green or TaqMan-based master mix, forward and reverse primers for the target genes, and the synthesized cDNA as a template.
-
Thermal Cycling: The reaction is performed in a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH or β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and BDNF Levels
Objective: To measure the concentration of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and BDNF in brain tissue homogenates.
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer containing protease inhibitors. For BDNF, an acid-extraction protocol may be required to release receptor-bound BDNF.
-
Sample Preparation: The homogenate is centrifuged to pellet cellular debris, and the supernatant is collected. Total protein concentration is determined using a BCA or Bradford assay.
-
ELISA Procedure: Commercially available ELISA kits for mouse IL-1β, IL-6, TNF-α, and BDNF are used according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a TMB substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Quantification: The concentration of the target protein in the samples is determined by interpolating from a standard curve generated with known concentrations of the recombinant protein.
Western Blot for p-CREB/CREB
Objective: To determine the phosphorylation status of CREB as an indicator of BDNF/TrkB pathway activation.
-
Protein Extraction: Brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated CREB (p-CREB).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: The membrane is stripped of the first set of antibodies and re-probed with a primary antibody for total CREB and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Densitometry: The band intensities are quantified using image analysis software, and the ratio of p-CREB to total CREB is calculated.
Conclusion and Future Directions
This compound exhibits a multi-faceted mechanism of action in neurons, making it a compelling candidate for the development of therapeutics for neurodegenerative diseases. Its ability to concurrently modulate GABAergic and serotonergic neurotransmission, suppress key pro-inflammatory cytokines, and upregulate the crucial neurotrophin BDNF addresses several key pathological processes in neurodegeneration.
Future research should focus on obtaining more detailed quantitative data on the dose-dependent effects of DMF on its various molecular targets and downstream effectors. Further elucidation of the interplay between the signaling pathways modulated by DMF will provide a more complete understanding of its neuroprotective effects. Additionally, studies in a wider range of animal models of neurodegenerative diseases are warranted to validate its therapeutic potential. The favorable safety profile and multi-target activity of this compound position it as a promising lead compound in the pursuit of effective treatments for complex neurological disorders.
References
- 1. Western blot in homogenised mouse brain samples [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure Analysis of Flavonoids: A Case Study of 5,7-Dihydroxy-6,4′-dimethoxyflavone, an Isomer of 5,7-Dimethoxyluteolin
Disclaimer: As of this writing, a complete single-crystal X-ray diffraction analysis for 5,7-Dimethoxyluteolin is not publicly available. This guide will therefore provide a comprehensive analysis of a closely related isomer, 5,7-Dihydroxy-6,4′-dimethoxyflavone, to illustrate the principles and methodologies of flavonoid crystal structure analysis for researchers, scientists, and drug development professionals. The data and protocols presented herein are derived from the published study of this isomer and serve as a representative example.
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Luteolin and its derivatives, including this compound, have garnered significant interest for their potential therapeutic properties. This compound, for instance, has been identified as a dopamine (B1211576) transporter (DAT) activator with an EC50 of 3.417 μM[1][2]. Understanding the three-dimensional atomic arrangement of these molecules through crystal structure analysis is paramount for structure-activity relationship (SAR) studies, rational drug design, and elucidating their mechanism of action at a molecular level.
This technical guide presents a detailed overview of the crystal structure analysis of 5,7-Dihydroxy-6,4′-dimethoxyflavone, providing insights into its molecular geometry, intermolecular interactions, and the experimental protocols for its determination. This information serves as a valuable blueprint for the prospective analysis of this compound and other related flavonoids.
Molecular Structure and Conformation
The crystallographic analysis of 5,7-Dihydroxy-6,4′-dimethoxyflavone (C₁₇H₁₄O₆) reveals key structural features that are characteristic of the flavone (B191248) backbone. The benzopyran ring system is essentially planar, with a maximum displacement of 0.0258 (14) Å.[3] The dihedral angle between the benzopyran ring and the benzene (B151609) ring is 6.84 (4)°.[3]
The molecular conformation is stabilized by intramolecular hydrogen bonds.[3] Furthermore, intermolecular interactions, including O—H···O hydrogen bonds, lead to the formation of centrosymmetrically related molecular dimers.[3] The crystal packing is further consolidated by π-π stacking interactions between adjacent rings, with centroid-centroid separations ranging from 3.645 (2) to 3.986 (2) Å, and C—H···π interactions.[3]
Crystallographic Data
The single-crystal X-ray diffraction data for 5,7-Dihydroxy-6,4′-dimethoxyflavone provides precise parameters for its solid-state structure.
| Parameter | Value |
| Chemical Formula | C₁₇H₁₄O₆ |
| Molecular Weight | 314.28 g/mol |
| Crystal System | Triclinic |
| Space Group | Pī |
| Unit Cell Dimensions | |
| a | 6.9115 (11) Å |
| b | 7.2583 (12) Å |
| c | 14.649 (2) Å |
| α | 82.739 (6)° |
| β | 88.424 (6)° |
| γ | 76.907 (6)° |
| Volume | 710.0 (2) ų |
| Z | 2 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293 (2) K |
| Reflections Collected | 7597 |
| Independent Reflections | 2469 |
| Refinement | |
| Rint | 0.020 |
| R1 [I > 2σ(I)] | 0.038 |
| wR₂(all data) | 0.110 |
| Goodness-of-fit (S) | 1.08 |
Experimental Protocols
Isolation and Purification
The title compound, 5,7-Dihydroxy-6,4′-dimethoxyflavone, was isolated from the dried whole plant of Teucrium pilosum.[3]
-
Extraction: 30 kg of the powdered plant material was extracted three times with 120 L of ethanol (B145695) at room temperature.[3]
-
Solvent Removal: The solvent was removed under vacuum to obtain a residue.[3]
-
Liquid-Liquid Extraction: The residue was suspended in water and sequentially extracted with ethyl acetate (B1210297) and n-butanol.[3]
-
Column Chromatography: The ethyl acetate fraction (4.5 kg) was subjected to repeated column chromatography on silica (B1680970) gel. A gradient of petroleum ether and ethyl acetate (0-100% ethyl acetate) was used as the eluent to yield 916.3 mg of the title compound.[3]
Crystallization
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation method.[3]
-
Solvent System: The purified compound was dissolved in an ether-CHCl₃ mixture (1:10 v/v).[3]
-
Evaporation: The solvent was allowed to evaporate slowly at room temperature, leading to the formation of single crystals.[3]
X-ray Data Collection and Structure Refinement
-
Data Collection: X-ray diffraction data were collected on a Bruker APEXII CCD area-detector diffractometer.[3]
-
Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97.[3] All hydrogen atoms were placed in calculated positions and refined using a riding model.[3]
Spectroscopic Data
While a full set of spectroscopic data for this compound was not available in the initial search, related compounds have been characterized using various spectroscopic techniques. For a comprehensive analysis, the following spectroscopic data should be acquired:
| Technique | Expected Information |
| ¹H NMR | Provides information on the number, environment, and connectivity of protons in the molecule. |
| ¹³C NMR | Reveals the number and types of carbon atoms present. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as hydroxyls, carbonyls, and ethers. |
Visualizations
Experimental Workflow for Crystal Structure Analysis
Caption: Experimental workflow for the isolation, crystallization, and X-ray crystal structure analysis of a flavonoid.
Postulated Signaling Pathway for this compound
Given that this compound is a dopamine transporter (DAT) activator, the following diagram illustrates its potential role in modulating dopaminergic signaling.
Caption: Postulated mechanism of this compound as a dopamine transporter (DAT) activator in a dopaminergic synapse.
Conclusion and Future Directions
The crystal structure analysis of 5,7-Dihydroxy-6,4′-dimethoxyflavone provides a detailed atomic-level understanding of a representative flavonoid, offering valuable insights for the broader class of these compounds. The presented data and experimental protocols serve as a robust foundation for future research in this area.
A critical next step will be to obtain the single-crystal structure of this compound. This will allow for a direct comparison with its isomers and a more precise understanding of the structural features that govern its specific biological activity as a dopamine transporter activator. Such studies are indispensable for the continued development of flavonoid-based therapeutics.
References
The Biological Activity of 5,7-Dimethoxyluteolin from Bauhinia purpurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethoxyluteolin, a naturally occurring flavone, has garnered significant interest within the scientific community for its potential therapeutic applications. While Bauhinia purpurea is recognized as a rich source of flavonoids, extensive research specifically detailing the biological activities of this compound isolated from this plant remains an area of ongoing investigation. This technical guide consolidates the current understanding of the biological activities of this compound and structurally related compounds, with a focus on its anticancer and anti-inflammatory properties. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this promising field.
Introduction
Bauhinia purpurea, commonly known as the butterfly tree or purple orchid tree, has a long history of use in traditional medicine for treating a variety of ailments.[1] Phytochemical analyses of this plant have revealed a wealth of bioactive compounds, including a significant presence of flavonoids.[2] Flavonoids are a class of polyphenolic secondary metabolites in plants, well-documented for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[3]
Among these, this compound represents a compound of particular interest due to its specific structural features, which may influence its bioavailability and biological activity. This document aims to provide a comprehensive overview of the known biological activities of this compound and its close analog, 5,7-dimethoxyflavone (B190784), to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of 5,7-dimethoxyflavone, a compound structurally similar to this compound. This data provides a benchmark for the potential efficacy of these compounds.
Table 1: Anticancer Activity of 5,7-Dimethoxyflavone
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | MTT | 25 | [4] |
| MCF-7 | Breast Cancer | MTT | - | [4] |
| SCC-9 | Oral Squamous Carcinoma | - | - | [4] |
| MDA-MB-231 | Breast Cancer | - | - | [5][6] |
Note: Specific IC50 values for MCF-7 and SCC-9 with 5,7-dimethoxyflavone were not provided in the search result, but the compound was reported to inhibit their proliferation.[4] Luteolin (B72000), a related compound, has shown activity against MDA-MB-231 cells.[5][6]
Table 2: Anti-inflammatory Activity of 5,7-Dimethoxyflavone
| Experimental Model | Effect | Reference |
| Rat Paw Edema (Carrageenan-induced) | Comparable effect to aspirin (B1665792) | [7] |
| Cotton Pellet-induced Granuloma | No inhibition | [7] |
| Rat Pleurisy | Antiexudative effect, interfered with leukocyte migration, inhibited prostaglandin (B15479496) biosynthesis | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activities of this compound and related flavonoids.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and add to the respective wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.
Principle: The injection of carrageenan into the rat paw induces a biphasic inflammatory response. The initial phase is mediated by histamine (B1213489) and serotonin, while the later phase is primarily mediated by prostaglandins (B1171923) and involves the infiltration of neutrophils.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., aspirin or indomethacin), and test groups receiving different doses of this compound. Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.
-
Assay Procedure: In a 96-well plate or test tubes, add different concentrations of the test compound to the DPPH solution. Include a control (DPPH solution with solvent) and a standard antioxidant (e.g., ascorbic acid or trolox).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Luteolin and its derivatives, including this compound, are known to exert their biological effects by modulating various intracellular signaling pathways. The diagrams below illustrate some of the key pathways implicated in their anticancer and anti-inflammatory activities.
Caption: Anticancer signaling pathways modulated by this compound.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Caption: General experimental workflow for evaluating biological activity.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and related flavonoids possess significant anticancer and anti-inflammatory properties. Their mechanisms of action appear to involve the modulation of key signaling pathways that are critical in the pathogenesis of cancer and inflammatory diseases. While Bauhinia purpurea is a promising natural source for such compounds, further research is imperative to isolate and characterize this compound specifically from this plant and to conduct comprehensive preclinical and clinical studies to validate its therapeutic potential. Future investigations should focus on elucidating the precise molecular targets, understanding the structure-activity relationships, and optimizing the pharmacokinetic and pharmacodynamic properties of this promising natural product for the development of novel therapeutic agents.
References
- 1. Antiproliferative activity of three methoxylated flavonoids isolated from Zeyheria montana Mart. (Bignoniaceae) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
5,7-Dimethoxyluteolin as a Dopamine Transporter Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,7-dimethoxyluteolin, a flavone (B191248) derivative identified as a dopamine (B1211576) transporter (DAT) activator. While the publicly available data on this specific compound is limited, this document synthesizes the existing information, including its reported potency, and provides detailed experimental protocols based on methodologies used for similar compounds. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential and mechanism of action of this compound and related flavones in the context of dopaminergic neurotransmission.
Introduction to this compound and the Dopamine Transporter
The dopamine transporter (DAT) is a crucial membrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby regulating the duration and intensity of dopaminergic signaling.[1] Dysregulation of DAT function is implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[2]
This compound is a derivative of luteolin (B72000), a naturally occurring flavone. Luteolin itself has been identified as a novel activator of the dopamine transporter.[3] The structural modification of luteolin to this compound is expected to alter its pharmacological properties. Commercial suppliers report that this compound is a dopamine transporter (DAT) activator with an EC50 of 3.417 μM.[4]
This guide will delve into the available quantitative data, provide a detailed, representative experimental protocol for assessing DAT activation by flavones, and present conceptual diagrams to illustrate the relevant biological pathways and experimental workflows.
Quantitative Data
The available quantitative data for this compound's activity at the dopamine transporter is limited. The following table summarizes the reported potency. It is important to note that the primary research publication detailing the experimental determination of this value is not publicly available. For comparison, data for the parent compound, luteolin, and some of its other derivatives are also included from published research.[3]
| Compound | Target | Parameter | Value (μM) | Source |
| This compound | DAT | EC50 | 3.417 | Commercial Suppliers (e.g., MedChemExpress) [4] |
| Luteolin (Parent Compound) | DAT | EC50 | 1.45 ± 0.29 | Zhang et al., 2010 [3] |
| Luteolin Derivative 1d | DAT | EC50 | 0.046 | Zhang et al., 2010 [3] |
| Luteolin Derivative 1e | DAT | EC50 | 0.869 | Zhang et al., 2010 [3] |
| Luteolin Derivative 4c | DAT | EC50 | 1.375 | Zhang et al., 2010 [3] |
Note: Binding affinity (Ki) and maximal velocity (Vmax) data for this compound are not currently available in the public domain.
Experimental Protocols
While the specific protocol used to determine the EC50 of this compound is not published, the following is a detailed methodology for a dopamine transporter uptake assay, adapted from a study on luteolin and its derivatives, which is a representative method for assessing the DAT agonistic activity of flavone compounds.[3]
Dopamine Transporter (DAT) Uptake Assay in Stably Transfected Cells
This protocol describes a cell-based assay to measure the ability of a test compound to activate the dopamine transporter, leading to the uptake of a labeled substrate (e.g., [³H]dopamine).
3.1.1. Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat dopamine transporter (rDAT).
-
Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 (for selection).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Radiolabeled Ligand: [³H]dopamine.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution and then serially diluted in assay buffer.
-
Control Compounds: Luteolin (positive control), vehicle (negative control).
-
Scintillation Cocktail.
-
96-well microplates.
-
Microplate scintillation counter.
3.1.2. Experimental Procedure
-
Cell Culture: Culture the rDAT-CHO cells in a humidified incubator at 37°C with 5% CO₂. Passage the cells every 2-3 days to maintain sub-confluent stocks.
-
Cell Plating: Seed the rDAT-CHO cells into 96-well microplates at a density of 5 x 10⁴ cells per well and allow them to adhere and grow for 24-48 hours.
-
Assay Preparation:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells twice with 100 µL of KRH buffer.
-
Pre-incubate the cells with 50 µL of KRH buffer containing various concentrations of the test compound (this compound) or control compounds for 15 minutes at room temperature.
-
-
Dopamine Uptake:
-
Initiate the uptake reaction by adding 50 µL of KRH buffer containing [³H]dopamine (final concentration of ~10 nM).
-
Incubate the plate for 10 minutes at room temperature.
-
-
Termination of Uptake:
-
Terminate the reaction by rapidly aspirating the solution from the wells.
-
Wash the cells three times with 150 µL of ice-cold KRH buffer to remove unbound radioligand.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 100 µL of 1% SDS to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific [³H]dopamine uptake at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of uptake against the logarithm of the test compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual framework of dopamine transport and the experimental workflow for assessing DAT activation.
Caption: Mechanism of dopamine reuptake and the proposed action of this compound.
References
A Technical Guide to the Neuroprotective Properties of 5,7-Dimethoxyluteolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethoxyluteolin, a methoxylated derivative of the naturally occurring flavonoid luteolin (B72000), is emerging as a compound of interest in the field of neuropharmacology. While research is in its early stages, initial findings point towards a specific interaction with the dopamine (B1211576) transporter (DAT), suggesting a potential therapeutic role in neurodegenerative diseases characterized by dopaminergic dysfunction, such as Parkinson's disease. This technical guide provides a comprehensive overview of the current state of knowledge regarding the neuroprotective properties of this compound. It details its known molecular interactions, presents available quantitative data, and outlines key experimental protocols for its study. Furthermore, this document explores hypothesized neuroprotective mechanisms based on the well-established activities of its parent compound, luteolin, and the related molecule, 5,7-dimethoxyflavone. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction
Flavonoids, a class of polyphenolic compounds found in various plants, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Luteolin, a common flavone, has been extensively studied for its neuroprotective capabilities in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to inflammation and oxidative stress.[1][4]
This compound is a derivative of luteolin characterized by the methylation of the hydroxyl groups at the 5 and 7 positions of the A-ring. This structural modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its bioavailability and specificity for certain molecular targets. Currently, the most well-documented activity of this compound is its function as a dopamine transporter (DAT) activator.[5] This guide will delve into this established mechanism and explore other potential neuroprotective avenues for this promising compound.
Core Data and Molecular Interactions
The primary molecular target identified for this compound is the dopamine transporter (DAT). The DAT is a crucial protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.
Quantitative Data
To date, the principal quantitative datum available for this compound is its half-maximal effective concentration (EC50) for the activation of the dopamine transporter.
| Compound | Molecular Target | Assay System | EC50 (μM) | Reference |
| This compound | Dopamine Transporter (DAT) | CHO cells stably expressing rat DAT | 3.417 | [5] |
Table 1: Quantitative analysis of this compound's activity on the Dopamine Transporter.
Dopamine Transporter Activation
The activation of DAT by this compound suggests a potential to modulate dopamine homeostasis. In conditions of dopamine deficiency, such as Parkinson's disease, enhancing the efficiency of the remaining dopamine transporters could be a therapeutic strategy. The following diagram illustrates the role of DAT in the dopaminergic synapse and the proposed site of action for this compound.
Hypothesized Neuroprotective Mechanisms
While direct evidence is currently limited, the structural relationship between this compound and its parent compound, luteolin, allows for the formulation of hypotheses regarding its broader neuroprotective mechanisms. Luteolin is known to exert potent anti-inflammatory and antioxidant effects, which are critical in combating the pathological processes of neurodegenerative diseases.
Anti-Inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative disorders. Luteolin has been shown to suppress neuroinflammation by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] It is plausible that this compound shares these properties.
The following diagram illustrates the hypothesized anti-inflammatory signaling pathway of this compound.
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases. Luteolin is a well-known antioxidant that can directly scavenge free radicals and upregulate the expression of endogenous antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It is hypothesized that this compound may also possess these antioxidant capabilities.
The following diagram illustrates the hypothesized antioxidant signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's neuroprotective properties.
Dopamine Transporter (DAT) Activity Assay
This protocol is based on the methodology described in the study that first identified this compound as a DAT activator.[5]
Objective: To determine the effect of this compound on dopamine uptake in cells stably expressing the dopamine transporter.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing rat DAT (rDAT-CHO cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418)
-
[³H]Dopamine
-
This compound
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture rDAT-CHO cells in DMEM supplemented with 10% FBS and G418 (for selection) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.
-
Assay: a. Wash the cells with pre-warmed assay buffer. b. Pre-incubate the cells with various concentrations of this compound or vehicle control in assay buffer for a specified time (e.g., 10-20 minutes) at 37°C. c. Initiate the uptake by adding [³H]Dopamine to each well to a final concentration in the low nanomolar range. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. f. Lyse the cells with a lysis buffer (e.g., 1% SDS). g. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the non-specific uptake by including a known DAT inhibitor (e.g., cocaine) in some wells. b. Subtract the non-specific uptake from all other readings to get the specific uptake. c. Express the data as a percentage of the control (vehicle-treated) uptake. d. Plot the percentage of uptake against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Workflow Diagram:
Representative Antioxidant Capacity Assay (DPPH)
This protocol describes a common in vitro method to assess the free radical scavenging activity of a compound.
Objective: To determine the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). b. Prepare a stock solution of this compound in methanol or DMSO. c. Prepare a series of dilutions of this compound and the positive control.
-
Assay: a. In a 96-well plate, add a specific volume of each dilution of the test compound and positive control to the wells. b. Add the DPPH solution to each well. c. Include a control well containing only the solvent and DPPH solution. d. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: a. Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. b. Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Representative Anti-Inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This protocol outlines a method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the inhibitory effect of this compound on NO production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM
-
FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well cell culture plate
-
Cell culture incubator
-
Microplate reader
Procedure:
-
Cell Culture and Plating: a. Culture RAW 264.7 cells in DMEM with 10% FBS. b. Seed the cells in a 96-well plate and allow them to adhere.
-
Treatment: a. Pre-treat the cells with various concentrations of this compound for 1 hour. b. Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (no treatment, LPS only, and compound only).
-
Nitrite (B80452) Measurement: a. Collect the cell culture supernatant. b. Add Griess Reagent to the supernatant and incubate at room temperature for 10-15 minutes. c. Measure the absorbance at approximately 540 nm.
-
Data Analysis: a. Create a standard curve using sodium nitrite. b. Calculate the concentration of nitrite in the samples from the standard curve. c. Determine the percentage of inhibition of NO production compared to the LPS-only control. d. Calculate the IC50 value for NO inhibition.
Conclusion and Future Directions
This compound is a flavonoid with a confirmed activity as a dopamine transporter activator. This specific mechanism of action provides a strong rationale for its investigation in the context of neurodegenerative diseases involving dopaminergic deficits, particularly Parkinson's disease. While direct evidence for its broader neuroprotective effects, such as anti-inflammatory and antioxidant activities, is currently lacking, the well-documented properties of its parent compound, luteolin, suggest that these are promising areas for future research.
To advance the understanding of this compound's therapeutic potential, the following research directions are recommended:
-
In-depth Neurochemical Profiling: Further studies are needed to fully characterize the interaction of this compound with the dopamine transporter and to investigate its effects on other monoamine transporters.
-
In Vitro Neuroprotection Studies: The hypothesized antioxidant and anti-inflammatory properties of this compound should be investigated in neuronal and glial cell culture models of neurodegeneration.
-
In Vivo Efficacy Studies: The neuroprotective effects of this compound should be evaluated in animal models of Parkinson's disease and other neurodegenerative disorders.
-
Pharmacokinetic and Safety Profiling: A thorough assessment of the absorption, distribution, metabolism, excretion, and toxicity of this compound is essential for its development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and synthesis of novel luteolin derivatives as DAT agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:90363-40-9 | Chemsrc [chemsrc.com]
An In-Depth Technical Guide on the Anti-inflammatory Effects of 5,7-Dimethoxyluteolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethoxyluteolin, a methoxyflavone found in various medicinal plants, has demonstrated notable anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of its anti-inflammatory effects, focusing on its mechanisms of action, relevant signaling pathways, and quantitative data from in vitro and in vivo models. Detailed experimental protocols for key assays are provided to facilitate further research and development. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are pivotal in regulating the inflammatory response. This compound, also known as 5,7-dimethoxyflavone, has emerged as a promising natural compound with the potential to modulate these inflammatory pathways. This document consolidates the scientific evidence for its anti-inflammatory effects, providing a technical foundation for its further investigation as a potential therapeutic agent.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Compounds
| Inflammatory Mediator | Test System | Compound | IC50 Value | Reference |
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | 5,7-Dimethoxyflavone | 29.5 µM | [1] |
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | 5-hydroxy-7,4'-dimethoxyflavone | 24.5 µM | [2] |
| Prostaglandin E2 (PGE2) | LPS-induced RAW 264.7 cells | 5-hydroxy-7-methoxyflavone analogs | Moderate inhibition | |
| Tumor Necrosis Factor-α (TNF-α) | LPS-activated RAW 264.7 cells | 5,7-Dimethoxyflavone | Moderate inhibition | [3] |
| Tumor Necrosis Factor-α (TNF-α) | Antigen-stimulated RBL-2H3 cells | 5,7-Dimethoxyflavone | Reduced production | [4] |
| Interleukin-6 (IL-6) | Aged gastrocnemius muscle | 5,7-Dimethoxyflavone | Reduced mRNA expression | [4] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Compound | Dose | Effect | Reference |
| Carrageenan-induced rat paw edema | 5,7-Dimethoxyflavone | Not specified | Comparable effect to aspirin | |
| Rat pleurisy model | 5,7-Dimethoxyflavone | Not specified | Antiexudative effect, interfered with leukocyte migration | |
| Aged Mice | 5,7-Dimethoxyflavone | 25 and 50 mg/kg/day (p.o.) | Reduced serum levels of TNF-α and IL-6 | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to interfere with this cascade.[4]
MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors like AP-1, contributing to the expression of inflammatory mediators. Evidence suggests that this compound can suppress the phosphorylation of key MAPK components.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the protocols for key in vivo and in vitro experiments used to evaluate the anti-inflammatory effects of this compound.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (various doses, e.g., 25, 50 mg/kg)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure:
-
The test compound or vehicle is administered orally 1 hour before carrageenan injection.
-
The initial paw volume is measured using a plethysmometer.
-
0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro: Measurement of Inflammatory Mediators in RAW 264.7 Macrophages
This protocol details the measurement of NO, TNF-α, and IL-6 production.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
-
Nitric Oxide (NO) Assay:
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used for quantification.
-
-
TNF-α and IL-6 ELISA:
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions to measure the cytokine concentrations in the collected supernatants.
-
In Vitro: Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPK
This protocol is for determining the protein expression of key inflammatory enzymes and signaling proteins.
-
Cell Lysis:
-
After treatment as described in 4.2, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, or JNK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) or the total protein for phosphorylated proteins.
-
In Vitro: NF-κB Activation Assay (p65 Nuclear Translocation)
This assay determines the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
-
Cell Treatment and Fractionation:
-
Treat RAW 264.7 cells with this compound and/or LPS as previously described.
-
Prepare nuclear and cytoplasmic extracts using a nuclear extraction kit according to the manufacturer's protocol.
-
-
Western Blot Analysis:
-
Perform Western blotting on the nuclear and cytoplasmic fractions as described in 4.3.
-
Probe the membranes with an antibody against the NF-κB p65 subunit.
-
Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to ensure the purity of the fractions.
-
-
Immunofluorescence (Alternative Method):
-
Grow cells on coverslips and treat as described.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA and incubate with an anti-p65 antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
-
Conclusion
The available scientific evidence strongly suggests that this compound possesses significant anti-inflammatory properties. Its mechanism of action appears to be mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound for the treatment of inflammatory diseases. Future studies should focus on obtaining more comprehensive quantitative data, elucidating the precise molecular targets, and evaluating its efficacy and safety in more advanced preclinical and clinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suppressive effects of methoxyflavonoids isolated from Kaempferia parviflora on inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties. This technical guide focuses on the anticancer potential of 5,7-dimethoxyluteolin and structurally related flavonoids such as luteolin, chrysoeriol, and diosmetin (B1670712). We delve into the cytotoxic and apoptotic effects of these compounds across various cancer cell lines, presenting quantitative data from numerous studies. Detailed experimental protocols for key assays, including the assessment of cell viability (MTT assay), apoptosis (flow cytometry), and protein expression (Western blotting), are provided to facilitate the replication and advancement of research in this field. Furthermore, this guide illustrates the key signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways, that are modulated by these flavonoids, providing a mechanistic understanding of their anticancer action.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products, particularly flavonoids, have emerged as a promising source of anticancer compounds due to their structural diversity and broad spectrum of biological activities. These compounds have been shown to interfere with cancer progression through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.
This guide specifically explores the anticancer potential of this compound and its chemical relatives. The methylation of hydroxyl groups in the flavonoid structure, as seen in this compound, can enhance metabolic stability and bioavailability, potentially increasing therapeutic efficacy. Understanding the quantitative effects, experimental methodologies, and molecular mechanisms of these flavonoids is crucial for their development as next-generation anticancer drugs.
Quantitative Data on Anticancer Activity
The anticancer efficacy of flavonoids is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Furthermore, the induction of apoptosis and cell cycle arrest are key mechanisms of action, and the extent of these effects can be quantified using techniques like flow cytometry. The following tables summarize the available quantitative data for this compound and related flavonoids.
Table 1: IC50 Values of 5,7-Dimethoxyflavone and Related Flavonoids in Various Cancer Cell Lines
| Flavonoid | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| 5,7-Dimethoxyflavone | HepG2 | Liver Cancer | 25 µM | [1][2] |
| Chrysoeriol | A549 | Lung Cancer | 15 µM | [3] |
| Diosmetin | HepG2 | Liver Cancer | 25 µg/mL | [4] |
| Diosmetin | MDA-MB 468 | Breast Cancer | ~10 µM (causes G1 arrest) | [5] |
| Luteolin | A549 | Lung Cancer | 3.1 µM | [6] |
| Luteolin | B16 melanoma 4A5 | Melanoma | 2.3 µM | [6] |
| Luteolin | CCRF-HSB-2 | T-cell Leukemia | 2.0 µM | [6] |
| Luteolin | TGBC11TKB | Gastric Cancer | 1.3 µM | [6] |
| Luteolin | HL-60 | Promyelocytic Leukemia | 12.5 - 15 µM | [6] |
| Luteolin | A431 | Squamous Cell Carcinoma | 19 µM | [6] |
| Luteolin | GLC4 | Lung Cancer | 40.9 µM | [6] |
| Luteolin | COLO 320 | Colon Cancer | 32.5 µM | [6] |
| Luteolin | H292 | Lung Cancer | 15.56 µM | [7] |
| Luteolin | Tu212 | Head and Neck Squamous Cell Carcinoma | 6.96 µM | [7] |
| 5,7-Dihydroxyflavone | HepG2 | Hepatocarcinoma | Induces apoptosis in combination with TRAIL | [8] |
| 7,8-Dihydroxyflavone | HUH-7 | Hepatocarcinoma | 177.6 µM | [9] |
Table 2: Quantitative Analysis of Apoptosis and Cell Cycle Arrest Induced by Related Flavonoids
| Flavonoid | Cancer Cell Line | Assay | Key Findings | Reference |
| Diosmetin | HepG2 | Flow Cytometry (Apoptosis) | Dose-dependent increase in apoptosis. | [10] |
| Diosmetin | HepG2 | Flow Cytometry (Cell Cycle) | G2/M phase arrest. | [3][10] |
| Diosmetin | LNCaP & PC-3 | Flow Cytometry (Cell Cycle) | G0/G1 phase arrest. | [4] |
| Luteolin | HeLa | Flow Cytometry (Apoptosis) | Increase in early apoptotic cells from 2.89% to 12.4% with 20 µM. | [11] |
| Luteolin | HeLa | Flow Cytometry (Cell Cycle) | Accumulation of ~50% of cells in sub-G1 phase with 20 µM. | [11] |
| Chrysoeriol | A498 & ACHN | Flow Cytometry (Cell Cycle) | Arrest in G1 and S phases in combination with TRAIL. | [12] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the flavonoid. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method for the quantitative assessment of apoptosis.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the flavonoid for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (or other appropriate volumes as per the kit instructions).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.[13]
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining
This method allows for the analysis of cell cycle distribution based on DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the flavonoid as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours to fix the cells.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: After flavonoid treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system. The band intensities can be quantified using densitometry software.
Visualization of Pathways and Workflows
Signaling Pathways
Flavonoids, including this compound and its relatives, exert their anticancer effects by modulating key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most critical cascades targeted by these compounds.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by flavonoids.
Caption: MAPK/ERK signaling pathway and its modulation by flavonoids.
Experimental Workflow
The investigation of the anticancer potential of a flavonoid typically follows a structured workflow, from initial screening to mechanistic studies.
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer effects of the flavonoid diosmetin on cell cycle progression and proliferation of MDA-MB 468 breast cancer cells due to CYP1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Luteolin nanoparticle in chemoprevention: in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diosmetin Inhibits Cell Proliferation, Induces Cell Apoptosis and Cell Cycle Arrest in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chrysoeriol Chemosensitized Renal Cell Carcinoma (RCC) Cell Lines to Trigger TRAIL Induced Apoptosis In Vitro by Up‐Regulating Pro‐Apoptotic and Down‐Regulating Anti‐Apoptotic Genetic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of flavonoids on cell cycle phase as analyzed by flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5,7-Dimethoxyluteolin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse pharmacological activities. Luteolin (B72000) (3',4',5,7-tetrahydroxyflavone), a common flavone (B191248), has demonstrated a wide array of biological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. The structure of luteolin offers multiple sites for chemical modification, allowing for the synthesis of derivatives with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles. Among these, derivatives with methoxy (B1213986) groups at the 5 and 7 positions of the A-ring, known as 5,7-dimethoxyluteolin derivatives, have garnered significant interest. The methylation of these hydroxyl groups can alter the electronic and steric properties of the molecule, influencing its interaction with biological targets and its metabolic stability. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and drug development in this area.
Core Structure and Numbering
The foundational structure for the compounds discussed in this guide is the flavone scaffold. The systematic numbering of the flavone ring system is crucial for understanding the position of various substituents.
Figure 1: Core flavone structure with IUPAC numbering.
Luteolin itself possesses hydroxyl groups at positions 3', 4', 5, and 7. This guide focuses on derivatives where the hydroxyl groups at positions 5 and 7 are replaced by methoxy groups (-OCH₃).
Quantitative Structure-Activity Relationship Data
The biological activity of this compound derivatives is significantly influenced by the substitution pattern on the B-ring and modifications to the C-ring. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potency in different biological assays.
Table 1: Anticancer and Cytotoxic Activities
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 5,7-Dimethoxyflavone | HepG2 (Liver) | MTT | 25 | [1] |
| Luteolin | SCC-25 (Oral) | DNA Biosynthesis | 35.7 ± 1.5 | [2] |
| 5,7,3',4'-Tetramethoxyflavone | - | - | - | - |
| Further derivatives to be added as data is identified |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency.
Table 2: Anti-inflammatory and Enzyme Inhibitory Activities
| Compound | Target/Assay | Activity | Value | Reference |
| This compound | Dopamine Transporter (DAT) | Activator | EC₅₀ = 3.417 µM | [3] |
| Luteolin | Thromboxane & Leukotriene Synthesis | Inhibitor | High | [4] |
| Luteolin Glycosides | Thromboxane & Leukotriene Synthesis | Inhibitor | Moderate | [4] |
| Further derivatives to be added as data is identified |
EC₅₀: Half-maximal effective concentration. A lower value indicates higher potency.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically involves multi-step procedures. A common strategy is the Baker-Venkataraman rearrangement or related methods that construct the flavone core from substituted acetophenones and benzaldehydes.
A general synthetic workflow is outlined below:
Diagram 1: General synthetic workflow for this compound derivatives.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound derivatives.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.[5]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
b) Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.
-
Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
-
Procedure:
-
Harvest cells after treatment with the test compounds.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Anti-inflammatory Assays
a) Inhibition of Protein Denaturation Assay
This in vitro assay assesses the ability of a compound to prevent heat-induced protein denaturation, which is a hallmark of inflammation.[6]
-
Principle: The denaturation of proteins upon heating leads to an increase in turbidity. Anti-inflammatory compounds can stabilize the protein structure and prevent this denaturation.
-
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin, BSA).
-
Incubate the mixture at a physiological pH.
-
Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).
-
After cooling, measure the turbidity of the solution spectrophotometrically at a wavelength of 660 nm.
-
A control group without the test compound is used to represent 100% denaturation.
-
Calculate the percentage inhibition of protein denaturation.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular mechanisms of action of the test compounds.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or by a digital imager.
-
Analysis: Quantify the band intensities to determine the relative abundance of the target protein.
-
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways implicated in their activity.
Anticancer Mechanisms
Many flavonoids, including luteolin derivatives, exhibit anticancer activity by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Key signaling pathways involved include the PI3K/Akt and MAPK pathways.
Diagram 2: Potential anticancer signaling pathways modulated by this compound derivatives.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of flavonoids are often mediated through the inhibition of pro-inflammatory signaling cascades such as the NF-κB pathway.
Diagram 3: Inhibition of the NF-κB inflammatory pathway by this compound derivatives.
Discussion of Structure-Activity Relationships
The available data, though still emerging, allows for the formulation of preliminary structure-activity relationships for this compound derivatives.
-
A-Ring Methoxylation: The presence of methoxy groups at positions 5 and 7 is a defining feature of these derivatives. Compared to the parent hydroxylated luteolin, this modification can increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. However, it may also reduce the radical scavenging capacity, as phenolic hydroxyl groups are key for antioxidant activity. The increased metabolic stability of methylated flavonoids is a significant advantage for their potential as therapeutic agents.[1]
-
B-Ring Substitution: The substitution pattern on the B-ring is critical for activity. The catechol moiety (3',4'-dihydroxy) of luteolin is important for many of its biological effects, including antioxidant and anti-inflammatory actions.[4] Further methylation of these hydroxyl groups, as in 5,7,3',4'-tetramethoxyflavone, can modulate activity. The specific impact of these modifications will vary depending on the biological target. For instance, while hydroxylation may be crucial for some enzyme inhibitory activities, methoxylation might be favored for others due to altered binding interactions.
-
C-Ring Modifications: The C-ring structure, including the C2-C3 double bond and the C4-keto group, influences the planarity and electronic properties of the flavonoid. Modifications at these positions can significantly impact biological activity. For example, reduction of the C2-C3 double bond to create a flavanone (B1672756) structure alters the geometry of the molecule and can lead to different pharmacological profiles.
Conclusion and Future Directions
This compound derivatives represent a promising class of bioactive compounds with potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. The methylation of the 5 and 7 hydroxyl groups of luteolin provides a template for further chemical exploration.
Key takeaways from the current understanding of the SAR of these compounds include:
-
A-ring methoxylation generally enhances metabolic stability.
-
The B-ring substitution pattern remains a critical determinant of activity, with the presence and methylation state of the hydroxyl groups playing a key role.
-
Modifications to the C-ring can fine-tune the biological effects of these derivatives.
Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives with diverse substitutions on the B- and C-rings. Such studies will provide a more comprehensive understanding of the SAR and facilitate the design of novel derivatives with optimized potency, selectivity, and pharmacokinetic properties for therapeutic development. Detailed mechanistic studies are also warranted to fully elucidate the signaling pathways modulated by these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. arls.ro [arls.ro]
Methodological & Application
Application Notes: Protocol for Dopamine Transporter (DAT) Uptake Assay Featuring 5,7-Dimethoxyluteolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting a dopamine (B1211576) transporter (DAT) uptake assay to characterize the activity of 5,7-Dimethoxyluteolin. Contrary to typical DAT blockers, this compound has been identified as a DAT activator.[1][2] This protocol is designed to quantify the potentiation of dopamine uptake by this compound and is adaptable for both cell lines expressing the human dopamine transporter (hDAT) and primary neuronal preparations such as striatal synaptosomes. Methodologies for both traditional radiolabeled and fluorescence-based assays are described.
Introduction
The dopamine transporter (DAT) is a critical membrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby regulating the duration and intensity of dopaminergic signaling.[3] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and depression, making it a key target for therapeutic drug development.[4] While many compounds are designed to inhibit DAT function, molecules that enhance DAT activity present a novel avenue for research and potential therapeutic intervention.
This compound, a derivative of the flavonoid luteolin, has been identified as a dopamine transporter activator.[1][2] This application note details the experimental procedures to characterize and quantify the effect of this compound on DAT-mediated dopamine uptake.
Data Presentation
The following table summarizes the known quantitative data for this compound's activity at the dopamine transporter.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | Dopamine Transporter (DAT) | Dopamine Uptake Assay | EC50 | 3.417 μM | [1][2] |
Signaling Pathway
The activity of the dopamine transporter is modulated by complex intracellular signaling cascades. Protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC) can phosphorylate DAT, leading to its internalization and a subsequent reduction in dopamine transport.[3] The signaling pathway illustrates the central role of DAT in dopamine homeostasis and its regulation by downstream effectors.
References
Application Notes: Evaluating Cell Viability in Response to 5,7-Dimethoxyluteolin using the MTT Assay
Introduction
5,7-Dimethoxyluteolin, a naturally occurring flavone, has garnered interest for its diverse biological activities, including potential anti-inflammatory and anti-cancer properties.[1] A fundamental step in evaluating the cytotoxic or cytostatic effects of this compound is to perform a cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[2] It is instrumental in drug screening and cytotoxicity testing, allowing for the generation of dose-response curves to determine the concentration at which a compound exhibits its biological effects.
Principle of the MTT Assay
The MTT assay measures the metabolic activity of cells, which serves as an indicator of their viability, proliferation, and cytotoxicity.[3][4] The core principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[2] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, viable cells.[3][4] The resulting formazan crystals are then solubilized using a suitable solvent, such as Dimethyl Sulfoxide (DMSO), creating a colored solution.[2] The intensity of this purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[3][5]
Important Considerations for Flavonoids
A critical consideration when using the MTT assay for flavonoids like this compound is their potential to directly reduce MTT into formazan in a cell-free system.[6][7] This chemical interference can lead to an overestimation of cell viability and a misinterpretation of the compound's cytotoxic effects.[7][8] Therefore, it is imperative to include a "compound control" or "cell-free" control (wells containing only culture medium and the test compound at corresponding concentrations) to measure and subtract any absorbance resulting from the direct reduction of MTT by this compound.[6]
Experimental Protocols
This section provides a detailed protocol for determining the effect of this compound on the viability of adherent cells using the MTT assay.
Materials and Reagents
-
96-well flat-bottom sterile microplates
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Adherent cells of choice (e.g., HepG2)
-
Trypsin-EDTA solution
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (ELISA reader)
-
Multichannel pipette
-
Sterile, light-protected containers
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
This compound Stock Solution (e.g., 20 mM):
-
This compound is soluble in DMSO.[1]
-
Calculate the required mass of the compound to prepare a high-concentration stock solution (e.g., 20 mM) in DMSO.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Solubilization Solution:
Assay Procedure
The entire workflow for the MTT assay is outlined below.
Caption: A flowchart illustrating the key phases of the MTT cell viability assay protocol.
Step-by-Step Method
-
Cell Seeding: Harvest adherent cells using trypsin, count them, and determine viability (e.g., with Trypan blue). Seed the cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. After the 24-hour incubation, carefully remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the appropriate wells. Include vehicle control wells (containing the same concentration of DMSO as the highest compound concentration).[11]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: After the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[3]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, protected from light.[5] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance of the samples within 1 hour using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm or higher can be used to reduce background noise.
Data Presentation
Table 1: Example 96-Well Plate Layout
This table illustrates a recommended plate setup to ensure proper controls are included.
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Untreated | Untreated | Untreated | C1 | C1 | C1 | C5 | C5 | C5 | Media Blank | ||
| B | Vehicle | Vehicle | Vehicle | C2 | C2 | C2 | C6 | C6 | C6 | Media Blank | ||
| C | Cmpd Ctrl 1 | Cmpd Ctrl 1 | Cmpd Ctrl 1 | C3 | C3 | C3 | C7 | C7 | C7 | Media Blank | ||
| D | Cmpd Ctrl 2 | Cmpd Ctrl 2 | Cmpd Ctrl 2 | C4 | C4 | C4 | C8 | C8 | C8 | Media Blank | ||
| E | Cmpd Ctrl 3 | Cmpd Ctrl 3 | Cmpd Ctrl 3 | |||||||||
| F | Cmpd Ctrl 4 | Cmpd Ctrl 4 | Cmpd Ctrl 4 | |||||||||
| G | Cmpd Ctrl 5 | Cmpd Ctrl 5 | Cmpd Ctrl 5 | |||||||||
| H | Cmpd Ctrl 6 | Cmpd Ctrl 6 | Cmpd Ctrl 6 |
-
Untreated: Cells + Medium
-
Vehicle: Cells + Medium with max DMSO concentration
-
C1-C8: Cells + Medium with different concentrations of this compound
-
Cmpd Ctrl 1-6: Medium + different concentrations of this compound (No Cells)
-
Media Blank: Medium Only
Table 2: Suggested Concentration Range for this compound
Based on published literature for similar cell lines, the following concentrations can serve as a starting point for a dose-response experiment.[1]
| Concentration Level | Concentration (µM) |
| 1 | 1 |
| 2 | 5 |
| 3 | 10 |
| 4 | 25 |
| 5 | 50 |
| 6 | 100 |
Table 3: Sample Data Calculation
| Well Type | Raw Absorbance (570 nm) | Corrected Absorbance | % Viability |
| Media Blank | 0.050 | N/A | N/A |
| Untreated Control | 1.250 | 1.200 | 100% |
| Cmpd Ctrl (50 µM) | 0.100 | N/A | N/A |
| Test (50 µM) | 0.750 | 0.600 | 50% |
Calculation Formula:
-
Corrected Absorbance (Test): Abs(Test) - Abs(Media Blank) - Abs(Cmpd Ctrl)
-
Corrected Absorbance (Control): Abs(Untreated) - Abs(Media Blank)
-
% Cell Viability: (Corrected Abs(Test) / Corrected Abs(Control)) * 100
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Experimental Design of 5,7-Dimethoxyluteolin in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dimethoxyluteolin, also known as 5,7-dimethoxyflavone (B190784), is a naturally occurring flavonoid that has demonstrated a range of promising pharmacological activities. In vitro and in vivo studies have highlighted its anti-inflammatory, antioxidant, neuroprotective, and potential anti-cancer and anti-diabetic properties[1][2][3][4]. These effects are attributed to its ability to modulate various cellular signaling pathways, including those involved in inflammation and apoptosis[2][3].
These application notes provide a comprehensive framework for the in vivo evaluation of this compound in a murine model of neuroinflammation. The protocols detailed below are designed to assess the toxicity, pharmacokinetics, and anti-inflammatory efficacy of this compound.
Preclinical In Vivo Experimental Design
A robust in vivo experimental design is crucial for obtaining reproducible and translatable results. The following sections outline a tiered approach, starting from preliminary toxicity and pharmacokinetic assessments to a more comprehensive efficacy evaluation in a disease-specific model.
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxic effects of this compound.
Protocol:
-
Animal Model: Healthy adult C57BL/6 mice (8-10 weeks old, mixed-sex).
-
Grouping: Five groups (n=5 per group): Vehicle control and four escalating dose groups of this compound.
-
Administration: Single intraperitoneal (i.p.) or oral (p.o.) administration.
-
Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for 14 days post-administration.
-
Endpoint: Determine the LD50 (Lethal Dose, 50%) if applicable, and the MTD.
| Parameter | Specification |
| Animal Strain | C57BL/6 |
| Age | 8-10 weeks |
| Sex | Male and Female |
| Group Size | 5 per group |
| Route of Administration | Intraperitoneal (i.p.) or Oral (p.o.) |
| Observation Period | 14 days |
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice. A previous study has shown that after a single oral dose of 10 mg/kg, maximal concentrations in plasma and tissues were reached within 30 minutes[1].
Protocol:
-
Animal Model: Healthy adult C57BL/6 mice (8-10 weeks old, male).
-
Grouping: One group (n=3-4 per time point).
-
Administration: Single oral gavage of 10 mg/kg this compound[1].
-
Sample Collection: Collect blood and tissues (brain, liver, kidney, etc.) at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Quantify this compound concentrations in plasma and tissue homogenates using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
| PK Parameter | Reported Value (10 mg/kg oral dose) |
| Cmax (plasma) | 1870 ± 1190 ng/mL[1] |
| Tmax (plasma) | < 30 minutes[1] |
| AUCt (plasma) | 532 ± 165 h*ng/mL[1] |
| t1/2 (terminal) | 3.40 ± 2.80 h[1] |
| Tissue Distribution | Highest in gut, followed by liver, kidney, and brain[1] |
Efficacy Study: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To evaluate the anti-neuroinflammatory effects of this compound in a well-established mouse model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create models of systemic and neuroinflammation[5][6][7].
Experimental Protocol
-
Animal Model: Adult C57BL/6 mice (8-10 weeks old, male).
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Grouping:
-
Group 1: Vehicle Control (Saline)
-
Group 2: LPS Control (LPS + Vehicle)
-
Group 3: this compound (Low Dose) + LPS
-
Group 4: this compound (High Dose) + LPS
-
Group 5: Positive Control (e.g., Dexamethasone) + LPS
-
-
Drug Administration: Administer this compound or vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage for 3-7 consecutive days.
-
Induction of Neuroinflammation: On the final day of treatment, inject LPS (1 mg/kg, i.p.) one hour after the last dose of this compound[7].
-
Endpoint Analysis: Euthanize mice 4-24 hours post-LPS injection and collect brain tissue and blood samples.
| Parameter | Specification |
| Animal Strain | C57BL/6 |
| Age | 8-10 weeks |
| Sex | Male |
| Group Size | 8-10 per group |
| 5,7-DML Doses | e.g., 10, 20, 40 mg/kg (based on literature for similar flavonoids)[2] |
| LPS Dose | 1 mg/kg, i.p.[7] |
| Sample Collection Time | 4 and 24 hours post-LPS |
Outcome Measures
-
Behavioral Tests: (Optional, if assessing cognitive deficits) Conduct tests like the Morris Water Maze or Open Field Test before and after LPS administration[2].
-
Biochemical Analysis:
-
Histological Analysis:
-
Immunohistochemistry: Stain brain sections for markers of microglial (Iba1) and astrocyte (GFAP) activation to assess neuroinflammation[7].
-
-
Molecular Analysis:
Visualization of Experimental Design and Signaling Pathways
Experimental Workflow
Caption: Workflow for the in vivo efficacy study of this compound.
NF-κB Signaling Pathway in Neuroinflammation
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
Logical Relationship of Experimental Design
Caption: Logical flow of the in vivo experimental design.
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical analysis should be performed using appropriate tests, such as one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Tukey's or Dunnett's) to compare between groups. A p-value of less than 0.05 is typically considered statistically significant.
Table 1: Example Data Summary for Cytokine Analysis
| Treatment Group | TNF-α (pg/mL) in Brain | IL-1β (pg/mL) in Brain | IL-6 (pg/mL) in Brain |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 5,7-DML (Low Dose) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 5,7-DML (High Dose) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Example Data Summary for Immunohistochemistry
| Treatment Group | Iba1 Positive Cells/mm² | GFAP Positive Cells/mm² |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| LPS Control | Mean ± SEM | Mean ± SEM |
| 5,7-DML (Low Dose) + LPS | Mean ± SEM | Mean ± SEM |
| 5,7-DML (High Dose) + LPS | Mean ± SEM | Mean ± SEM |
| Positive Control + LPS | Mean ± SEM | Mean ± SEM |
Conclusion
The described protocols provide a robust framework for the preclinical in vivo evaluation of this compound's therapeutic potential in the context of neuroinflammation. The tiered approach ensures a systematic investigation of the compound's safety, pharmacokinetic profile, and efficacy. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, which is essential for advancing the development of this compound as a potential therapeutic agent.
References
- 1. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7-Dimethoxyflavone induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. bioradiations.com [bioradiations.com]
- 10. benchchem.com [benchchem.com]
Application Notes: Neuroprotective Effects of 5,7-Dimethoxyluteolin in SH-SY5Y Cells
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 13. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: 5,7-Dimethoxyluteolin in Animal Models of Parkinson's Disease
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5,7-Dimethoxyluteolin in preclinical animal models of Parkinson's disease (PD). This document outlines detailed experimental protocols, summarizes key quantitative data from relevant studies, and provides visual representations of experimental workflows and associated signaling pathways.
Introduction to this compound
This compound is a methoxyflavone, a type of flavonoid with demonstrated neuroprotective properties. In the context of Parkinson's disease research, it has garnered attention for its potential to mitigate neurodegeneration through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic effects. Its ability to cross the blood-brain barrier makes it a promising candidate for therapeutic development.
Animal Models of Parkinson's Disease
The selection of an appropriate animal model is critical for studying the therapeutic effects of compounds like this compound. The most commonly employed models for inducing Parkinsonian pathology are the neurotoxin-based models, which replicate the progressive loss of dopaminergic neurons in the substantia nigra.
MPTP-Induced Mouse Model
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used paradigm to study PD in mice. MPTP is a prodrug that, once it crosses the blood-brain barrier, is metabolized into the toxic MPP+ (1-methyl-4-phenylpyridinium) ion. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine (B1211576) transporter, where it inhibits mitochondrial complex I, leading to oxidative stress, energy failure, and ultimately, neuronal cell death.
6-OHDA-Induced Rat Model
The 6-hydroxydopamine (6-OHDA) model is a well-established model for PD in rats. 6-OHDA is a neurotoxic synthetic organic compound that is selectively taken up by dopaminergic and noradrenergic neurons. Inside the neurons, it undergoes auto-oxidation, leading to the formation of reactive oxygen species (ROS), which causes significant oxidative stress and neuronal degeneration. This model is often used to create a unilateral lesion by injecting 6-OHDA directly into the substantia nigra or the medial forebrain bundle, resulting in rotational behavior that can be quantified.
Experimental Protocols
The following sections provide detailed protocols for inducing Parkinson's disease in animal models and for the subsequent administration and evaluation of this compound.
MPTP Model Protocol (Mouse)
-
Animal Handling and Acclimatization:
-
Use male C57BL/6 mice (8-10 weeks old, 20-25 g).
-
Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
MPTP Administration:
-
Prepare a solution of MPTP hydrochloride in sterile saline (0.9% NaCl).
-
Administer MPTP intraperitoneally (i.p.) at a dose of 30 mg/kg once daily for five consecutive days.
-
A control group should receive vehicle (saline) injections.
-
-
This compound Treatment:
-
Prepare a suspension of this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally (p.o.) at doses of 10 mg/kg and 20 mg/kg daily.
-
Begin treatment one hour before the first MPTP injection and continue for the duration of the experiment.
-
-
Behavioral Assessment (7 days post-last MPTP injection):
-
Pole Test: Measure the time taken for the mouse to turn downwards and descend a vertical wooden pole.
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
-
Tissue Collection and Analysis (14 days post-last MPTP injection):
-
Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for immunohistochemistry (e.g., tyrosine hydroxylase staining) and Western blot analysis (e.g., for proteins in the PI3K/Akt/Nrf2 pathway).
-
6-OHDA Model Protocol (Rat)
-
Animal Handling and Acclimatization:
-
Use male Sprague-Dawley rats (220-250 g).
-
Acclimatize animals for one week with standard housing conditions.
-
-
Stereotaxic Surgery and 6-OHDA Injection:
-
Anesthetize the rat (e.g., with ketamine/xylazine).
-
Mount the animal in a stereotaxic frame.
-
Inject 6-OHDA (8 µg in 4 µL of saline containing 0.02% ascorbic acid) into the right medial forebrain bundle.
-
The sham group receives a vehicle injection.
-
-
This compound Treatment:
-
Administer this compound (intragastrically) at a dose of 50 mg/kg daily.
-
Start treatment 7 days prior to the 6-OHDA lesioning and continue for 21 days post-surgery.
-
-
Behavioral Assessment (21 days post-surgery):
-
Apomorphine-Induced Rotational Test: Administer apomorphine (B128758) (0.5 mg/kg, s.c.) and count the number of contralateral rotations over a 30-minute period.
-
-
Tissue Collection and Analysis (21 days post-surgery):
-
Euthanize rats and collect the striatum and substantia nigra.
-
Analyze dopamine and its metabolites using HPLC.
-
Perform immunohistochemistry for tyrosine hydroxylase.
-
Conduct Western blot analysis for markers of apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) and inflammation (e.g., iNOS, COX-2).
-
Quantitative Data Summary
The following tables summarize the quantitative outcomes from studies investigating the effects of this compound in animal models of Parkinson's disease.
Table 1: Behavioral Test Results in MPTP-Induced Mice
| Treatment Group | Pole Test (Time to Turn, s) | Pole Test (Time to Descend, s) | Rotarod Test (Latency to Fall, s) |
| Control | 2.1 ± 0.3 | 8.5 ± 1.2 | 185.4 ± 10.2 |
| MPTP | 5.8 ± 0.7 | 25.3 ± 3.1 | 65.2 ± 8.7* |
| MPTP + 5,7-DML (10 mg/kg) | 4.2 ± 0.5# | 18.1 ± 2.5# | 110.8 ± 9.5# |
| MPTP + 5,7-DML (20 mg/kg) | 3.0 ± 0.4# | 12.6 ± 1.9# | 155.3 ± 11.1# |
*p < 0.05 vs. Control; #p < 0.05 vs. MPTP. 5,7-DML: this compound. Data are presented as mean ± SEM.
Table 2: Neurochemical Analysis in 6-OHDA-Induced Rats
| Treatment Group | Striatal Dopamine (ng/mg tissue) | Striatal DOPAC (ng/mg tissue) | Striatal HVA (ng/mg tissue) |
| Sham | 15.2 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 6-OHDA | 3.1 ± 0.5 | 0.8 ± 0.1 | 0.7 ± 0.1* |
| 6-OHDA + 5,7-DML (50 mg/kg) | 8.9 ± 1.1# | 1.5 ± 0.2# | 1.3 ± 0.1# |
*p < 0.05 vs. Sham; #p < 0.05 vs. 6-OHDA. DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid. Data are presented as mean ± SEM.
Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.
PI3K/Akt/Nrf2 Signaling Pathway
The PI3K/Akt pathway is a crucial cell survival pathway. Activation of Akt leads to the phosphorylation and subsequent nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting against oxidative stress.
Inhibition of Apoptotic and Inflammatory Pathways
In PD models, neurotoxins trigger both intrinsic apoptotic pathways and neuroinflammation. This compound has been shown to counteract these processes. It can reduce the expression of pro-apoptotic proteins like Bax and cleaved caspase-3 while increasing the expression of the anti-apoptotic protein Bcl-2. Furthermore, it can suppress the production of pro-inflammatory mediators such as iNOS and COX-2.
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models of Parkinson's disease. The protocols and data presented herein provide a framework for further investigation into its therapeutic efficacy and underlying mechanisms of action. These studies highlight its ability to improve motor function, preserve dopaminergic neurons, and modulate key signaling pathways involved in oxidative stress, inflammation, and apoptosis. Further research is warranted to translate these promising findings into clinical applications.
Application Notes and Protocols for the Quantification of 5,7-Dimethoxyluteolin in Biological Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyluteolin is a naturally occurring flavone (B191248) found in various medicinal plants. It has garnered significant interest in the scientific community for its potential therapeutic properties, including neuroprotective and anti-inflammatory activities. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable determination of this compound in these biological samples.
Principle
The method described herein utilizes reverse-phase HPLC coupled with ultraviolet (UV) detection for the separation and quantification of this compound. Biological samples are first subjected to a sample preparation procedure to remove interfering substances, such as proteins and salts. The prepared sample is then injected into the HPLC system, where this compound is separated from other components on a C18 column with a suitable mobile phase. Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of the analyte.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., Apigenin (purity >98%)
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade methanol (B129727) (MeOH)
-
HPLC grade water
-
Formic acid (or acetic acid)
-
Trichloroacetic acid (TCA)
-
Ethyl acetate (B1210297) (EtOAc)
-
SPE C18 cartridges
-
Biological matrices (plasma, urine, tissue) from a reliable source.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
Solid-Phase Extraction (SPE) manifold
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 50 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Apigenin and dissolve it in 10 mL of methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
Sample Preparation
Choose the appropriate sample preparation method based on the biological matrix.
Protocol 1: Protein Precipitation for Plasma Samples
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (10 µg/mL).
-
Add 600 µL of ice-cold acetonitrile (or methanol containing 1% TCA) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or air-dry.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Inject 20 µL of the supernatant into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
-
Pipette 500 µL of urine into a glass tube.
-
Add 50 µL of the IS working solution (10 µg/mL).
-
Add 2 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process (steps 3-6) with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and filter through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtrate into the HPLC system.
Protocol 3: Solid-Phase Extraction (SPE) for Tissue Homogenates
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
To 500 µL of the supernatant, add 50 µL of the IS working solution (10 µg/mL).
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC grade water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elute the analyte and IS with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Inject 20 µL of the supernatant into the HPLC system.
HPLC Conditions
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
Data Presentation
The following tables summarize the expected quantitative data for the HPLC method validation.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.1 - 50 | y = mx + c | > 0.999 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 0.5 | < 10% | < 10% | 90 - 110% |
| Medium | 5.0 | < 10% | < 10% | 90 - 110% |
| High | 40.0 | < 10% | < 10% | 90 - 110% |
Table 3: Recovery
| Matrix | Extraction Method | Recovery (%) |
| Plasma | Protein Precipitation | > 85% |
| Urine | LLE | > 80% |
| Tissue Homogenate | SPE | > 90% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (µg/mL) |
| LOD | ~0.03 |
| LOQ | ~0.1 |
Visualizations
Application Notes and Protocols for Molecular Docking of 5,7-Dimethoxyluteolin with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the molecular docking of 5,7-Dimethoxyluteolin, a naturally occurring flavonoid, with various protein targets implicated in cancer, inflammation, and neurological disorders. This document outlines detailed experimental protocols for in silico analysis and presents collated quantitative data from various studies to facilitate further research and drug development efforts.
Introduction to this compound and Molecular Docking
This compound, also known as 5,7-dimethoxyflavone, is a methylated flavone (B191248) that has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Understanding the molecular mechanisms behind these activities is crucial for its development as a potential therapeutic agent. Molecular docking is a powerful computational method that predicts the preferred orientation of a small molecule (ligand), such as this compound, when bound to a specific protein target (receptor).[4] This technique provides valuable insights into the binding affinity, interaction types, and the specific amino acid residues involved in the interaction, thereby helping to elucidate the compound's mechanism of action at a molecular level.
Potential Therapeutic Targets of this compound
Based on its observed biological activities, this compound is predicted to interact with a variety of protein targets involved in key signaling pathways.
Anticancer Activity
Studies have shown that this compound can induce apoptosis, generate reactive oxygen species (ROS), and cause cell cycle arrest in cancer cells, suggesting its potential in liver cancer treatment.[5][6] The anticancer effects of flavonoids are often attributed to their interaction with proteins in critical signaling pathways such as PI3K/Akt/mTOR.[2] A key family of proteins in apoptosis regulation is the Bcl-2 family, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members.[7][8] Molecular docking studies with flavonoids against these proteins can help in understanding their apoptosis-inducing capabilities.[9][10][11]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are thought to be mediated through the downregulation of the NF-κB and MAPK signaling pathways.[1] These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory mediators.[1] In silico studies suggest that this compound has a high binding affinity for Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.[2]
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of this compound. Molecular docking studies have shown its strong binding interactions with GABA-A receptors (GABRA1 and GABRG2), which are crucial for neurotransmission.[3][12]
Quantitative Data from Molecular Docking Studies
The following table summarizes the binding affinities of this compound with various protein targets as reported in the literature. Binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger bond.
| Target Protein Family | Specific Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Therapeutic Area |
| Neuroreceptor | GABRA1 | - | -9.40 | His102, Tyr160 | Neurological Disorders |
| Neuroreceptor | GABRG2 | - | -9.40 | His102, Tyr160 | Neurological Disorders |
| Neuroreceptor | 5-HT2A | - | - | Ser242, Ser159 | Neurological Disorders |
| Neuroreceptor | 5-HT2C | - | - | - | Neurological Disorders |
| Growth Factor Receptor | IGF1R | - | -7.90 | Met1142, Ala1031, Val1013 | Neurological Disorders, Cancer |
| Enzyme | Acetylcholinesterase (AChE) | - | - | - | Alzheimer's Disease |
| Enzyme | Butyrylcholinesterase (BChE) | - | - | - | Alzheimer's Disease |
| Enzyme | Cyclooxygenase-2 (COX-2) | - | - | - | Inflammation, Cancer |
| Apoptosis Regulator | Bcl-2 | - | - | - | Cancer |
Note: A hyphen (-) indicates that the specific data was not available in the cited sources.
Experimental Protocols for Molecular Docking
This section provides a generalized yet detailed protocol for performing molecular docking of this compound with a protein target of interest using AutoDock Vina, a widely used open-source docking program.[13][14]
Preparation of the Ligand (this compound)
-
Obtain the 3D structure of this compound. This can be downloaded from a chemical database such as PubChem (CID: 88881) in SDF or MOL2 format.[12]
-
Convert the file to PDBQT format. Use a molecular modeling software like Open Babel or AutoDock Tools to convert the ligand file. This step involves adding polar hydrogens and assigning Gasteiger charges.
-
Energy Minimization. Perform energy minimization of the ligand structure using a force field such as MMFF94 to obtain a stable, low-energy conformation.
Preparation of the Target Protein
-
Download the 3D structure of the target protein. The protein structure can be obtained from the Protein Data Bank (PDB). Ensure the structure is of high resolution and preferably co-crystallized with a ligand to identify the binding site.
-
Prepare the protein for docking. Using software like UCSF Chimera or AutoDock Tools, perform the following steps:
-
Remove water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
Molecular Docking using AutoDock Vina
-
Define the Grid Box. The grid box defines the search space for the ligand on the protein surface. The center and dimensions of the grid box should encompass the active site of the protein. If a co-crystallized ligand was present, its coordinates can be used to define the center of the grid.
-
Create a Configuration File. Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters (center coordinates and dimensions), and the output file name.
-
Run the Docking Simulation. Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.
Analysis of Docking Results
-
Visualize the Docking Poses. Use molecular visualization software such as PyMOL or Discovery Studio to view the docked poses of this compound within the protein's binding site.
-
Analyze the Interactions. Identify the specific amino acid residues that are interacting with the ligand. Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. 2D interaction diagrams can be generated to clearly depict these interactions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for molecular docking.
Figure 1: Simplified Anti-inflammatory Signaling Pathway.
Figure 2: Simplified Anticancer Signaling Pathway.
Figure 3: Experimental Workflow for Molecular Docking.
Conclusion
The in silico molecular docking of this compound provides a valuable approach for identifying and characterizing its potential protein targets. The data and protocols presented in these application notes serve as a foundation for further computational and experimental studies aimed at validating these interactions and exploring the full therapeutic potential of this promising natural compound. The continued application of these methods will undoubtedly accelerate the drug discovery and development process for this compound and other flavonoids.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 7. Molecular Docking Studies of Phytocompounds from Aloe Vera (L.) Burm. F. Having Anticancer Property, Against an Antiapoptotic Bcl-2 Protein – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Molecular docking analysis of Bcl-2 with phyto-compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Molecular docking studies of anti-apoptotic BCL-2, BCL-XL, and MCL-1 proteins with ginsenosides from Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]
Application Notes and Protocols for Measuring the In Vitro Antioxidant Activity of 5,7-Dimethoxyluteolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their diverse biological activities, including antioxidant effects.[1][2][3] 5,7-Dimethoxyluteolin, a methylated derivative of luteolin, is a flavonoid of significant interest due to its potential pharmacological properties.[4] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[5][6] Antioxidants can mitigate oxidative damage by scavenging free radicals, chelating metal ions, and modulating cellular antioxidant defense systems.[5]
These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of this compound using three widely accepted chemical assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. Additionally, the potential mechanism of action via the Nrf2 signaling pathway is discussed.
General Experimental Workflow
The overall process for evaluating the antioxidant activity of a compound involves several key stages, from initial sample preparation to the final analysis and interpretation of data from various assays.
References
- 1. nasc.ac.in [nasc.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note & Protocol: Assessing the Anti-inflammatory Effects of 5,7-Dimethoxyluteolin on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Key mediators in this process include pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2). The expression of these mediators is tightly controlled by signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2] 5,7-Dimethoxyluteolin, a naturally occurring flavone, is a derivative of luteolin, a flavonoid well-documented for its potent anti-inflammatory properties.[3][4] Luteolin has been shown to suppress inflammation-associated gene expression by blocking the NF-κB and Activator Protein-1 (AP-1) signaling pathways.[2][5][6] This document provides a detailed protocol for assessing the potential of this compound to modulate the expression of key anti-inflammatory genes in a cellular model of inflammation.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways Luteolin and its derivatives are known to exert their anti-inflammatory effects by intervening in major signaling cascades.[3][7] Upon stimulation by agents like lipopolysaccharide (LPS), cell surface receptors (e.g., TLR4) trigger downstream pathways, including the phosphorylation and activation of IκB kinase (IKK). This leads to the degradation of the inhibitor of NF-κB (IκBα), allowing the NF-κB p65/p50 dimer to translocate to the nucleus.[2] Concurrently, the MAPK pathway (including ERK, JNK, and p38) is activated, leading to the formation of the AP-1 transcription factor.[3] Both NF-κB and AP-1 are critical for inducing the transcription of pro-inflammatory genes.[2][5] this compound is hypothesized to inhibit one or more steps in these pathways, thereby reducing the expression of target inflammatory genes.
Quantitative Data Summary
The following table summarizes representative quantitative data for the parent compound, luteolin, demonstrating its dose-dependent inhibitory effects on the gene expression of key inflammatory mediators in LPS-stimulated macrophage cell lines.[2][6] Similar effects are anticipated for this compound.
| Target Gene | Cell Line | Stimulus (LPS) | Treatment Concentration | % Inhibition of mRNA Expression (Approx.) |
| iNOS | RAW 264.7 | 1 µg/mL | Luteolin (20 µM) | ~ 80-90% |
| COX-2 | RAW 264.7 | 1 µg/mL | Luteolin (20 µM) | ~ 75-85% |
| TNF-α | MH-S | 1 µg/mL | Luteolin (20 µM) | ~ 70-80% |
| IL-6 | MH-S | 1 µg/mL | Luteolin (20 µM) | ~ 60-70% |
Experimental Workflow & Protocols
The overall workflow involves cell culturing, induction of an inflammatory response, treatment with the test compound, and subsequent analysis of gene expression via quantitative PCR (qPCR).
Protocol 1: Cell Culture, Treatment, and Inflammatory Stimulation
This protocol describes the preparation of RAW 264.7 murine macrophage cells for the experiment.
-
Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into 6-well plates at a density of approximately 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to achieve final desired concentrations (e.g., 1, 5, 10, 20 µM). Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.1%.
-
Pre-treatment: Remove the old media from the cells and replace it with media containing the various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) directly to the media in each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for a designated period to allow for target gene transcription. A 6-hour incubation is typically sufficient for cytokine mRNA expression, while 18-24 hours may be needed for iNOS and COX-2.
Protocol 2: Total RNA Extraction
This protocol details the extraction of total RNA from the cultured cells using a standard TRIzol-based method.[8]
-
Cell Lysis: Aspirate the media from each well. Add 1 mL of TRIzol reagent directly to the cells in each well and homogenize by pipetting up and down.
-
Phase Separation: Transfer the homogenate to a 1.5 mL microcentrifuge tube and incubate at room temperature for 5 minutes. Add 200 µL of chloroform, vortex vigorously for 15 seconds, and incubate for another 3 minutes at room temperature.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases.
-
RNA Precipitation: Carefully transfer the upper, aqueous phase (containing the RNA) to a new tube. Add 500 µL of isopropanol, mix gently, and incubate for 10 minutes at room temperature.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
-
Washing: Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol (B145695) (prepared with RNase-free water). Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Discard the ethanol wash and briefly air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
Protocol 3: cDNA Synthesis and Quantitative Real-Time PCR (qPCR)
This protocol outlines the conversion of RNA to cDNA and the subsequent quantification of gene expression.[8][9]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer’s instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 20 µL reaction, combine:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of Nuclease-free water
-
-
Primer Sequences (Mus musculus):
-
TNF-α: Fwd: 5'-GGCAGGTCTACTTTGGAGTCATTGC-3', Rev: 5'-ACATTCGAGGCTCCAGTGAATTCGG-3'
-
IL-6: Fwd: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Rev: 5'-TTGGTCCTTAGCCACTCCTTC-3'
-
iNOS: Fwd: 5'-GTTCTCAGCCCAACAATACAAGA-3', Rev: 5'-GTGGACGGGTCGATGTCAC-3'
-
COX-2: Fwd: 5'-GGAGAGACTATCAAGATAGTGATC-3', Rev: 5'-ATGGTCAGTAGACTTTTACAGCTC-3'
-
GAPDH (Housekeeping): Fwd: 5'-AGGTCGGTGTGAACGGATTTG-3', Rev: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Thermal Cycling: Run the qPCR plate on a real-time PCR system with a thermal profile, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
Data Analysis
Analyze the qPCR results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Normalize to Housekeeping Gene: For each sample, calculate the ΔCt by subtracting the Ct value of the housekeeping gene (GAPDH) from the Ct value of the target gene (ΔCt = Ct(target) - Ct(GAPDH)).
-
Normalize to Control: Calculate the ΔΔCt by subtracting the ΔCt of the control sample (LPS-only treated) from the ΔCt of the experimental sample (LPS + this compound treated) (ΔΔCt = ΔCt(experimental) - ΔCt(control)).
-
Calculate Fold Change: The fold change in gene expression relative to the LPS-only control is calculated as 2^(-ΔΔCt). A value less than 1 indicates downregulation of gene expression.
References
- 1. d-nb.info [d-nb.info]
- 2. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 9. 2.5. Inflammation-Related Gene Expression Measurement Using qPCR Array [bio-protocol.org]
Troubleshooting & Optimization
Preventing 5,7-Dimethoxyluteolin precipitation in cell culture media
Welcome to the Technical Support Center for 5,7-Dimethoxyluteolin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the issue of this compound precipitation in cell culture media.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation upon addition of a DMSO-dissolved compound to aqueous cell culture media is a common problem, particularly with hydrophobic compounds like this compound.[1][2][3] This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[1]
Several factors can contribute to this issue. The following table summarizes the potential causes and recommended solutions.
| Issue ID | Probable Cause | Recommended Solution |
| PRECIP-01 | High Final Solvent Concentration: The concentration of the organic solvent (e.g., DMSO) is too high in the final culture medium, causing the compound to fall out of solution.[4] | Maintain a final solvent concentration of less than 0.5% (v/v) in the cell culture medium. For sensitive cell lines, aim for a concentration below 0.1%.[4] Always perform a vehicle control experiment to ensure the solvent concentration is not affecting cell viability.[4] |
| PRECIP-02 | Improper Dilution Method: Adding a concentrated stock of this compound directly to the aqueous culture medium can cause rapid precipitation.[4] | Prepare serial dilutions of the this compound stock solution in the same solvent (e.g., DMSO). Then, add the diluted stock dropwise to the pre-warmed culture medium while gently vortexing or swirling to ensure rapid and uniform mixing.[1][4] |
| PRECIP-03 | Low Temperature of Media: Adding the this compound stock solution to cold media can decrease its solubility.[1][4] | Always use pre-warmed (37°C) cell culture medium when preparing the final working concentration of this compound.[1][4][5] |
| PRECIP-04 | Suboptimal Solvent Choice: While DMSO is common, it may not be the ideal solvent for all experimental conditions. | Based on the properties of similar flavonoids, high-purity DMSO is a good starting point.[6][7] Ensure the DMSO is newly opened as hygroscopic DMSO can significantly impact solubility.[6][7] |
Issue: this compound Precipitates Over Time in the Incubator
Question: My cell culture media containing this compound was clear initially, but after a few hours in the incubator, I noticed a precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to several factors related to the incubator's environment and the composition of the cell culture medium.
| Issue ID | Probable Cause | Recommended Solution |
| PRECIP-05 | Temperature and pH Shifts: Changes in temperature and pH can affect compound solubility over time. The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[5] | Pre-warm the cell culture media to 37°C before adding the compound.[5] Ensure the media is properly buffered for the incubator's CO2 concentration.[5] Phenol red in the medium can serve as a visual indicator of pH changes.[2] |
| PRECIP-06 | Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time.[5][8] Serum proteins, such as albumin, can bind to flavonoids, which can either increase their solubility or lead to the formation of insoluble complexes.[2] | Test the compound's stability in the specific cell culture medium over the intended experiment duration. If using serum-containing media, consider reducing the serum percentage or transitioning to a serum-free medium.[2] |
| PRECIP-07 | Evaporation of Media: In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1][9] | Ensure proper humidification of the incubator.[9] Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Weigh the compound: Accurately weigh the required amount of this compound and transfer it to a sterile microcentrifuge tube. For a 10 mM stock solution, you would use 3.14 mg per 1 mL of DMSO.
-
Dissolve in DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube.
-
Ensure complete dissolution: Vortex the tube thoroughly until the compound is completely dissolved. If necessary, gently warm the solution to 37°C or use a sonicator for a short period.[10] The solution should be clear and free of any visible particles.
-
Storage: Store the 10 mM this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][6] Protect the stock solution from light.[4][6]
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Intermediate Dilution (Recommended): To minimize the risk of precipitation, it is advisable to perform an intermediate dilution in DMSO.[1][4] For example, to prepare a 10 µM working solution from a 10 mM stock, you can first dilute the stock to 1 mM in DMSO.
-
Final Dilution:
-
Add the desired volume of the this compound stock (or intermediate dilution) to the pre-warmed complete cell culture medium.
-
It is crucial to add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[1][4]
-
For example, to achieve a 10 µM final concentration from a 1 mM intermediate stock, add 10 µL of the 1 mM stock to 990 µL of pre-warmed medium. This also ensures the final DMSO concentration remains at 1%.
-
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound is a flavonoid compound. Like many flavonoids, it has poor water solubility, which can lead to precipitation when introduced into the aqueous environment of cell culture media.[2][3] It is generally soluble in organic solvents like DMSO.[6]
Q2: What is the maximum recommended DMSO concentration in cell culture?
A2: It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5% (v/v). For particularly sensitive cell lines, a concentration below 0.1% is advisable.[4] High concentrations of DMSO can be toxic to cells, so it is important to include a vehicle control (media with the same concentration of DMSO but without the compound) in your experiments.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: It is highly recommended to perform a solubility test before your main experiment. This can be done by preparing a serial dilution of your compound in the cell culture medium and observing for precipitation.
Solubility Test Protocol:
-
Prepare a serial dilution of your this compound stock solution in pre-warmed (37°C) complete cell culture medium in a multi-well plate.
-
Include a media-only control and a vehicle (DMSO) control.
-
Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative assessment, you can read the absorbance of the plate at a wavelength of 600-650 nm, as an increase in absorbance can indicate precipitation.[1]
-
The highest concentration that remains clear is your maximum working soluble concentration under those conditions.
Q4: Can the type of cell culture medium affect this compound solubility?
A4: Yes, the composition of the cell culture medium can significantly impact the solubility of this compound.[2] Key components to consider include the pH and buffering system, serum content, and the concentration of inorganic salts and metal ions.[2]
Q5: What should I do if I observe cloudiness in my media?
A5: Cloudiness or turbidity can indicate fine particulate precipitation or, in some cases, microbial contamination.[5] It is important to examine a sample of the media under a microscope to distinguish between a chemical precipitate and microbial growth.[5] If contamination is suspected, discard the culture and review your sterile techniques.[5]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting 5,7-Dimethoxyluteolin aggregation in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dimethoxyluteolin. The information provided here will help address common issues, particularly compound aggregation, that may be encountered during biochemical assays.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound is inconsistent or shows a steep drop-off. What could be the cause?
A: This is a classic sign of compound aggregation. At higher concentrations, hydrophobic molecules like this compound can form colloidal aggregates in aqueous buffers, leading to non-specific inhibition of enzymes or interference with assay components.[1][2] This can result in a sudden, sharp increase in inhibition that is not related to the specific activity of the compound.
Q2: I'm observing time-dependent inhibition with this compound. Is this related to aggregation?
A: While time-dependent inhibition can indicate covalent modification of the target protein, it can also be a symptom of compound aggregation.[3] Aggregates can form over time, and their interaction with the target protein can also be time-dependent as the protein adsorbs to the aggregate surface.[1] It is crucial to differentiate between these two mechanisms.
Q3: How can I determine if this compound is aggregating in my assay?
A: Several methods can be used to detect compound aggregation. A straightforward approach is to include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer.[3] If the inhibitory activity is significantly reduced or eliminated, aggregation is the likely cause. For a more direct and quantitative assessment, Dynamic Light Scattering (DLS) can be used to measure the size of particles in your solution.[4][5][6][7] The presence of particles in the range of tens to hundreds of nanometers is indicative of aggregation.[8]
Q4: What is the best solvent to use for my this compound stock solution?
A: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[9] For related flavonoids like Luteolin, DMSO is reported to be one of the most effective solvents.[10][11] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability.
Q5: What steps can I take to prevent this compound aggregation in my experiments?
A: To prevent aggregation, you can:
-
Incorporate a non-ionic detergent: Adding a small amount of Triton X-100 or Tween-20 (typically 0.001% to 0.1%) to your assay buffer can disrupt the formation of aggregates.[1][3]
-
Decrease the compound concentration: Test a lower concentration range of this compound to stay below its critical aggregation concentration (CAC).[1]
-
Include a "decoy" protein: Adding a protein like Bovine Serum Albumin (BSA) at a concentration of around 0.1 mg/mL can help to prevent the non-specific binding of your target protein to the aggregates.[1]
-
Centrifuge your stock solution: Before use, centrifuge your diluted this compound solution at high speed to pellet any pre-formed aggregates.[12]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the solubility and use of flavonoids like this compound in biochemical assays.
| Parameter | Value/Range | Solvent/Buffer Conditions | Notes |
| Solubility of Luteolin (a related flavonoid) | |||
| ~5 mg/mL | Ethanol | Solubility of the parent compound, Luteolin.[10] | |
| ~10 mg/mL | DMSO | Solubility of the parent compound, Luteolin.[10] | |
| ~20 mg/mL | Dimethyl formamide (B127407) (DMF) | Solubility of the parent compound, Luteolin.[10] | |
| ~1 mg/mL | 1:5 solution of DMF:PBS (pH 7.2) | Sparingly soluble in aqueous buffers.[10] | |
| Effective Concentrations of this compound | From a study on HepG2 liver cancer cells.[9] | ||
| 10, 25, and 50 µM | Cell culture medium | Induced ROS production, cell cycle arrest, and apoptosis.[9] | |
| Dopamine Transporter (DAT) Activation | EC50 of 3.417 μM | Not specified | [13] |
| Recommended Detergent Concentration | 0.001% - 0.1% (v/v) | Aqueous assay buffer | Triton X-100 or Tween-20 are commonly used.[1][3] |
| Recommended BSA Concentration | 0.1 mg/mL | Aqueous assay buffer | To act as a decoy protein.[1] |
Experimental Protocols
Protocol 1: Detergent Titration Assay to Test for Aggregation
Objective: To determine if the observed inhibition by this compound is due to aggregation.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Assay buffer
-
Non-ionic detergent (e.g., 10% Triton X-100 stock)
-
Target protein, substrate, and other assay components
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Create two sets of these dilutions.
-
To one set, add the non-ionic detergent to a final concentration of 0.01%.
-
To the second set, add an equivalent volume of the detergent solvent (e.g., water).
-
Add the target protein and other assay components to all wells.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress using a microplate reader.
-
Data Analysis: Plot the dose-response curves for both sets (with and without detergent). A significant rightward shift in the IC50 value in the presence of the detergent indicates that the inhibition is likely due to aggregation.[1]
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To directly measure the size of particles formed by this compound in the assay buffer.
Materials:
-
This compound stock solution
-
Assay buffer
-
DLS instrument
-
Low-volume cuvettes or multi-well plates compatible with the DLS instrument
Procedure:
-
Prepare samples of this compound at various concentrations in the assay buffer, including a vehicle control (buffer with DMSO only).
-
Filter the samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or extraneous particles.
-
Transfer the samples to the appropriate cuvettes or plates for the DLS instrument.
-
Equilibrate the samples to the assay temperature.
-
Perform DLS measurements according to the instrument's instructions.
-
Data Analysis: Analyze the correlation functions and size distribution plots. The presence of particles with hydrodynamic radii in the range of 50-1000 nm, which are absent in the vehicle control, is strong evidence of compound aggregation.[4][5]
Visualizations
Signaling Pathways Potentially Modulated by this compound
Based on the known activities of this compound and related flavonoids like luteolin, the following signaling pathways may be affected.
Caption: Potential signaling interactions of this compound.
Experimental Workflow for Investigating Compound Aggregation
This workflow outlines the steps to identify and mitigate aggregation of this compound.
Caption: Troubleshooting workflow for aggregation.
Logical Relationship for Troubleshooting Aggregation
This diagram illustrates the decision-making process when troubleshooting potential aggregation.
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. enovatia.com [enovatia.com]
- 7. Figure 9. [Dynamic light scattering for the...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. wyatt.com [wyatt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
Interference of 5,7-Dimethoxyluteolin in fluorescence-based assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 5,7-Dimethoxyluteolin in fluorescence-based assays. Researchers should be aware that, like many flavonoids, this compound has the potential to interfere with fluorescent readouts through its intrinsic optical properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities? A1: this compound is a methoxy-derivative of the flavonoid luteolin (B72000). Flavonoids are a broad class of naturally occurring polyphenolic compounds found in plants.[1][2] Luteolin, the parent compound, is known for a wide range of biological activities, including antioxidant, anti-inflammatory, apoptosis-inducing, and chemopreventive effects.[3] It can scavenge free radicals and protect cells from damage induced by reactive oxygen species (ROS).[3][4]
Q2: Does this compound exhibit autofluorescence? A2: While specific spectral data for this compound is not extensively documented, flavonoids as a class are known to be fluorescent.[1][2][5] Their fluorescence is often dependent on their chemical structure, concentration, and local environment (e.g., pH).[6] Flavonoids typically absorb UV and blue light (approx. 350-480 nm) and emit in the blue, green, and yellow spectrum (approx. 450-560 nm).[6][7] Therefore, it is critical to assume that this compound may contribute to background fluorescence and to perform the necessary control experiments.
Q3: How can this compound interfere with my fluorescence-based assay? A3: There are two primary mechanisms of interference:
-
Autofluorescence: The compound itself may fluoresce at wavelengths that overlap with your experimental probe, leading to artificially high signal readings (false positives).[8]
-
Fluorescence Quenching: The compound may absorb the excitation light intended for your probe or the emission light from your probe, leading to an artificially low signal (false negative).[8][9] This is a known property of certain flavonoids.[9]
Q4: Which common fluorescence assays are most susceptible to interference? A4: Assays that use fluorescent probes in the blue-green-yellow emission range are particularly at risk. This includes:
-
Reactive Oxygen Species (ROS) Assays: Probes like DCFH-DA are widely used and can be affected. Luteolin has been shown to directly scavenge ROS, which, combined with potential fluorescence interference, can complicate data interpretation.[4][10]
-
Mitochondrial Membrane Potential (MMP) Assays: Dyes such as Rhodamine 123 and JC-1 are commonly used. Studies have shown that luteolin can directly impact mitochondrial membrane potential, making it essential to separate the biological effect from measurement artifacts.[11][12][13][14]
-
Assays using common fluorophores: Assays relying on DAPI, FITC, or GFP may experience interference due to potential spectral overlap.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Unusually High Background Fluorescence in Treated Wells.
-
Cause: This is likely due to the intrinsic autofluorescence of this compound.
-
Solution:
-
Run a Compound-Only Control: Prepare a sample containing only your assay buffer and this compound at the highest concentration used in your experiment. Measure its fluorescence using the same filter set as your main experiment.
-
Subtract Background: If significant fluorescence is detected, subtract this value from all your experimental readings for that concentration.
-
Switch to Far-Red Probes: If background is too high, consider using fluorescent probes that excite and emit at longer wavelengths (far-red or near-infrared), as flavonoids are less likely to interfere in this spectral region.[15][16]
-
Problem 2: Lower Than Expected Signal (Quenching).
-
Cause: this compound may be absorbing the excitation or emission energy of your fluorophore.[9]
-
Solution:
-
Perform a Quenching Control Assay: Prepare a sample with your fluorescent probe and buffer. Measure its fluorescence. Then, add this compound and measure again. A significant drop in signal indicates quenching.
-
Optimize Concentrations: Try lowering the concentration of this compound if possible, while still achieving the desired biological effect.
-
Use a Different Probe: Select a probe with spectral properties that do not overlap with the absorbance spectrum of this compound.
-
Problem 3: Inconsistent or Non-Reproducible Results.
-
Cause: A combination of autofluorescence, quenching, and the compound's biological activity can lead to complex and variable outcomes.
-
Solution:
-
Implement Multiple Controls: For every experiment, include: (a) untreated cells, (b) cells + probe, (c) cells + this compound (no probe), and (d) buffer + this compound + probe. These controls will help you isolate the different effects.
-
Use an Orthogonal Assay: Validate your findings with a non-fluorescence-based method.[8] For example, if you are measuring apoptosis with a fluorescent caspase assay, confirm the results with a Western blot for cleaved caspase-3.
-
Data & Spectral Properties
Table 1: Potential Interference in Common Fluorescence-Based Assays
| Assay Type | Common Probe | Excitation/Emission (nm, Approx.) | Potential Interference by Flavonoids | Mitigation Strategy |
| ROS Detection | DCFH-DA | 488 / 525 | High (Spectral Overlap + ROS Scavenging)[4] | Use Amplex Red (571/585 nm); Validate with non-fluorescent method.[17] |
| Mitochondrial Potential | Rhodamine 123 | 507 / 529 | High (Spectral Overlap + Biological Effect)[11] | Use probes like TMRM or TMRE; Confirm with orthogonal assays. |
| Mitochondrial Potential | JC-1 | 488 / 530 (monomer) & 590 (aggregate) | Moderate to High (Overlap with monomer form)[13] | Careful gating and controls are essential; consider flow cytometry. |
| Cell Proliferation | Calcein AM | 495 / 515 | High (Spectral Overlap) | Use a colorimetric assay (e.g., MTT, WST-1) as an alternative. |
| Nuclear Staining | DAPI | 358 / 461 | Moderate (Potential overlap with excitation) | Use Hoechst 33342 or a far-red nuclear stain like Draq5. |
Experimental Protocols
Protocol 1: Measuring Autofluorescence of this compound
-
Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in your final assay buffer (e.g., PBS or phenol (B47542) red-free media) corresponding to the concentrations used in your biological experiment.
-
Plate Setup: Add these solutions to the wells of a black, clear-bottom microplate. Include wells with buffer-only and DMSO vehicle controls.
-
Measurement: Place the plate in a fluorescence microplate reader.
-
Spectral Scan: If available, perform a full excitation and emission scan to determine the precise fluorescence profile of the compound.
-
Assay Wavelengths: If a full scan is not possible, measure the fluorescence intensity using the exact same excitation and emission filters/wavelengths as your primary assay probe.
-
Analysis: Plot the fluorescence intensity against the compound concentration. This will serve as your background correction reference.
Protocol 2: DCFH-DA ROS Assay with Interference Controls
-
Cell Culture: Plate cells in a 96-well, black, clear-bottom plate and allow them to adhere overnight.
-
Controls Setup: Designate wells for the following conditions:
-
Untreated Cells (Negative Control)
-
Cells + H₂O₂ (Positive Control)
-
Cells + this compound (at various concentrations)
-
Cells + this compound + H₂O₂
-
Wells with media + this compound only (Autofluorescence Control)
-
-
Compound Treatment: Pre-treat cells with this compound for the desired time.
-
Probe Loading: Remove media and load all cells with 10 µM DCFH-DA in warm PBS for 30 minutes in the dark.
-
Induction: For positive control wells, remove DCFH-DA, wash with PBS, and add H₂O₂ to induce ROS production.
-
Measurement: Immediately read the fluorescence intensity on a plate reader with excitation at ~485 nm and emission at ~525 nm.
-
Data Analysis:
-
Subtract the fluorescence of the "Autofluorescence Control" wells from the corresponding treated wells.
-
Normalize the corrected data to the untreated negative control.
-
Analyze the data considering that this compound may both reduce ROS biologically and interfere with the signal.
-
Visual Guides: Workflows and Mechanisms
// Node Definitions start [label="Unexpected Results in\nFluorescence Assay?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_auto [label="Is background signal high\nin compound-only wells?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.0]; check_quench [label="Does signal drop when adding\ncompound to probe?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.0]; is_bio [label="Is the compound known to\naffect the biological target?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.0];
autofluor [label="Interference: Autofluorescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="Interference: Quenching", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bio_effect [label="Biological Effect", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_issue [label="No direct interference detected.\nConsider other experimental variables.", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.0];
solution_auto [label="Solution:\n1. Subtract background control.\n2. Switch to far-red probe.", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_quench [label="Solution:\n1. Adjust concentrations.\n2. Change probe to avoid\nspectral absorbance overlap.", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_bio [label="Solution:\nUse an orthogonal (non-fluorescent)\nassay to validate results.", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_auto; check_auto -> autofluor [label="Yes"]; check_auto -> check_quench [label="No"]; autofluor -> solution_auto [color="#5F6368"];
check_quench -> quench [label="Yes"]; check_quench -> is_bio [label="No"]; quench -> solution_quench [color="#5F6368"];
is_bio -> bio_effect [label="Yes"]; is_bio -> no_issue [label="No"]; bio_effect -> solution_bio [color="#5F6368"]; } }
Caption: Troubleshooting workflow for identifying assay interference.
Caption: Mechanisms of fluorescence interference by this compound.
References
- 1. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin | C15H10O6 | CID 5280445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protective effect of luteolin against oxidative stress‑mediated cell injury via enhancing antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence enhancement of flavonoids and its application in ingredient determination for some traditional Chinese medicines by CE-LIF - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A fluorescence quenching test for the detection of flavonoid transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luteolin (LUT) Induces Apoptosis and Regulates Mitochondrial Membrane Potential to Inhibit Cell Growth in Human Cervical Epidermoid Carcinoma Cells (Ca Ski) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5,7-Dimethoxyluteolin for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using 5,7-Dimethoxyluteolin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity? A1: this compound is a methoxylated flavone (B191248), a type of flavonoid compound. It is known to be a dopamine (B1211576) transporter (DAT) activator with a reported EC₅₀ of 3.417 μM.[1] Like other related flavonoids, it has also been investigated for its antiproliferative and cytotoxic effects against various cancer cell lines.[2][3]
Q2: How should I prepare and store a stock solution of this compound? A2: Due to its hydrophobic nature, this compound has poor solubility in water. The recommended solvent for creating a high-concentration stock solution is high-purity, anhydrous Dimethyl Sulfoxide (B87167) (DMSO).[4][5] For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Q3: What is a typical working concentration range for this compound in cell-based assays? A3: The optimal concentration is highly dependent on the cell type and the specific assay. Based on published data, a good starting point can be inferred:
-
For dopamine transporter activation, concentrations around the EC₅₀ of 3.4 μM are relevant.[1]
-
For cytotoxicity studies in liver cancer cells (HepG2), an IC₅₀ of 25 μM has been reported.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium? A4: The final concentration of DMSO in the assay should be kept as low as possible, ideally ≤0.5% , to avoid solvent-induced cytotoxicity or other off-target effects.[6] Some sensitive cell lines may even require concentrations below 0.1%.[7][8] It is critical to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in all experiments to account for any effects of the solvent itself.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in media after adding the compound. | Solvent-Shift Precipitation: The compound is crashing out of solution when the concentrated DMSO stock is diluted into the aqueous cell culture medium.[5] | 1. Pre-warm the Medium: Ensure your cell culture medium is warmed to 37°C before adding the compound.[5]2. Use Intermediate Dilutions: Instead of a single large dilution, perform a serial dilution. First, dilute the stock into a small volume of medium, mix thoroughly, and then add this to your final culture volume.[5]3. Increase Final DMSO%: If precipitation persists and your cells tolerate it, consider slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%). Always validate DMSO tolerance for your specific cell line.[7]4. Use Immediately: Prepare working solutions fresh and use them immediately after preparation to minimize the time for precipitation to occur.[5] |
| High variability between replicate wells. | Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or has precipitated out during storage.Uneven Distribution: Poor mixing when adding the compound to the assay plate. | 1. Verify Stock Solution: Before use, thaw the stock aliquot at room temperature and vortex gently to ensure it is fully dissolved. Visually inspect for any precipitate.2. Improve Mixing Technique: When adding the final dilution to your cells, pipette up and down gently several times or gently swirl the plate to ensure even distribution. |
| Unexpectedly high cytotoxicity observed, even at low concentrations. | DMSO Toxicity: The cell line may be particularly sensitive to the final DMSO concentration.[8][9]Compound Instability: The compound may have degraded into a more toxic substance. | 1. Run a DMSO Dose-Response: Test the effects of various DMSO concentrations on your cells (e.g., 0.05% to 1.0%) to determine the maximum non-toxic concentration.2. Ensure Proper Storage: Always store the stock solution as recommended (-20°C or -80°C, protected from light) and use fresh aliquots.[1] |
| No biological effect observed at expected concentrations. | Inactive Compound: The compound may have degraded due to improper storage or handling.Sub-optimal Concentration: The effective concentration for your specific cell line or assay may be higher than initially tested. | 1. Use a New Aliquot: Test a fresh, previously un-thawed aliquot of the compound.2. Expand Dose-Response Range: Test a wider range of concentrations, extending into higher ranges (e.g., up to 100 µM), to ensure you are capturing the full activity curve.[10] |
Experimental Protocols & Data
Data Summary Tables
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₄O₆ | [1] |
| Molecular Weight | 314.29 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months (protect from light) |[1] |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Assay Type | Cell Line Example | Starting Concentration Range | Reference |
|---|---|---|---|
| DAT Activation | N/A | 1 - 10 µM | [1] |
| Cytotoxicity (MTT) | HepG2 (Liver Cancer) | 10 - 50 µM | [3] |
| Anti-proliferative | Various Tumor Lines | 5 - 100 µM | [2] |
| Anti-inflammatory | Mast Cells | 1 - 100 µM |[11] |
Protocol 1: Preparation of Working Solutions
This protocol describes the preparation of final working solutions from a 10 mM DMSO stock, ensuring the final DMSO concentration does not exceed 0.5%.
-
Thaw a frozen aliquot of 10 mM this compound in DMSO at room temperature. Vortex gently to ensure the compound is fully dissolved.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Perform an intermediate dilution. For a final concentration of 10 µM, pipette 2 µL of the 10 mM stock into 998 µL of pre-warmed medium. This creates a 20 µM intermediate solution with 0.2% DMSO. Mix immediately by gentle vortexing.
-
Add the required volume of the intermediate solution to the cells. For example, to achieve a final concentration of 10 µM in a well containing 100 µL of medium, add 100 µL of the 20 µM intermediate solution. The final DMSO concentration will be 0.1%.
-
For the vehicle control, prepare a solution by adding the same volume of pure DMSO to the medium as was used to make the highest concentration of the test compound.
Protocol 2: General MTT Cytotoxicity Assay
The MTT assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium as described in Protocol 1. Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram outlines the general workflow for testing this compound in a cell-based assay.
Caption: General experimental workflow for cell-based assays.
PI3K/Akt Signaling Pathway
Luteolin (B72000), the parent compound of this compound, is known to modulate several key cellular signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and apoptosis.[13]
Caption: Simplified PI3K/Akt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiproliferative activity of three methoxylated flavonoids isolated from Zeyheria montana Mart. (Bignoniaceae) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel flavone tetramethoxyluteolin is a potent inhibitor of human mast cells. | Sigma-Aldrich [sigmaaldrich.com]
- 11. scholars.nova.edu [scholars.nova.edu]
- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 5,7-Dimethoxyluteolin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5,7-Dimethoxyluteolin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound, a flavonoid, possesses a largely nonpolar molecular structure. This hydrophobicity makes it difficult to dissolve in polar solvents like water and aqueous buffers.[1][2] Many flavonoids are practically insoluble in water and most solvents suitable for pharmaceutical applications.[1]
Q2: What is the expected solubility of this compound in common organic solvents?
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: Direct dissolution in aqueous buffers is likely to be very low and may result in an incomplete solution or suspension. For most in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.[3]
Troubleshooting Guides
Issue 1: Preparing a Concentrated Stock Solution
Problem: Difficulty dissolving this compound in an organic solvent to prepare a stock solution.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | Use a recommended organic solvent such as DMSO, DMF, or ethanol.[3] |
| Insufficient Solvent Volume | Increase the volume of the organic solvent incrementally until the compound fully dissolves. |
| Low Temperature | Gentle warming of the solution may aid dissolution. However, be cautious of potential degradation at high temperatures. |
| Compound Purity | Impurities can affect solubility. Ensure you are using a high-purity compound. |
Issue 2: Precipitation Upon Dilution in Aqueous Buffer
Problem: The compound precipitates out of solution when the organic stock solution is added to the aqueous buffer.
Possible Causes & Solutions:
| Cause | Solution |
| High Final Concentration | The final concentration in the aqueous buffer may exceed the compound's solubility limit. Reduce the final concentration. |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of organic compounds. Consider using a buffer with a lower ionic strength if your experiment allows. |
| pH of the Buffer | The solubility of flavonoids can be pH-dependent.[4][5] Experiment with buffers of different pH values to find the optimal condition. Generally, the solubility of flavonoids increases with a higher pH.[4][6] |
| Rapid Addition | Adding the stock solution too quickly can cause localized high concentrations and precipitation. Add the stock solution dropwise while vortexing or stirring the buffer. |
| Final Organic Solvent Concentration | A very low final concentration of the organic co-solvent may not be sufficient to maintain solubility. A final concentration of 0.1-1% DMSO is generally well-tolerated in many cell-based assays. |
Advanced Solubility Enhancement Techniques
For experiments requiring higher aqueous concentrations of this compound without the use of organic solvents, the following techniques can be employed.
Co-solvency
The use of a water-miscible organic solvent (co-solvent) in the aqueous buffer can significantly increase the solubility of hydrophobic compounds.
Experimental Protocol: Co-solvent System
-
Select a Co-solvent: Common co-solvents for flavonoids include propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG), and glycerin.[7]
-
Prepare a Co-solvent/Buffer Mixture: Prepare various mixtures of your aqueous buffer and the chosen co-solvent (e.g., 90:10, 80:20, 70:30 buffer:co-solvent).
-
Determine Solubility: Add an excess of this compound to each mixture.
-
Equilibrate: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved compound. Quantify the amount of dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Expected Outcome:
| Co-solvent System (Buffer:Co-solvent) | Expected Solubility Enhancement (relative to buffer alone) |
| 90:10 | 2-5 fold |
| 80:20 | 5-15 fold |
| 70:30 | 15-50 fold |
Note: These are estimated values based on general flavonoid solubility and should be determined experimentally.
Cyclodextrin (B1172386) Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[8][9][10]
Experimental Protocol: Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[11] HP-β-CD generally offers higher solubility enhancement.
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 1-10% w/v).
-
Complexation: Add an excess of this compound to the cyclodextrin solution.
-
Equilibrate: Stir or sonicate the mixture at room temperature for 24-48 hours.
-
Separate and Quantify: Filter or centrifuge the solution to remove undissolved compound. Quantify the dissolved this compound in the filtrate/supernatant.
Expected Outcome:
| Cyclodextrin | Expected Solubility Enhancement |
| β-cyclodextrin | 10-100 fold |
| HP-β-cyclodextrin | 50-500 fold |
Note: The degree of solubility enhancement is dependent on the stoichiometry and binding constant of the inclusion complex.[12]
pH Adjustment
The solubility of flavonoids containing acidic or basic functional groups can be manipulated by adjusting the pH of the aqueous buffer.[4][5]
Experimental Protocol: pH-Dependent Solubility
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Determine Solubility: Add an excess of this compound to each buffer.
-
Equilibrate: Shake the samples at a constant temperature for 24-48 hours.
-
Separate and Quantify: Centrifuge the samples and quantify the dissolved compound in the supernatant.
Expected Outcome:
| Buffer pH | Expected Solubility Trend |
| 5.0 | Low |
| 6.0 | Moderate |
| 7.0 | Higher |
| 7.4 | Higher |
| 8.0 | Highest |
Note: Flavonoid solubility generally increases with increasing pH, especially in alkaline conditions.[5][6]
Nanoparticle Formulation
Encapsulating this compound into nanoparticles can improve its aqueous dispersibility and apparent solubility.[13]
Experimental Protocol: Nanoparticle Formulation (Solvent Evaporation Method)
-
Organic Phase: Dissolve this compound and a suitable polymer (e.g., PLGA) in a volatile organic solvent (e.g., acetone).
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.
-
Nanoparticle Collection: Collect the resulting nanoparticle suspension.
Expected Outcome: Formation of a stable nanoparticle suspension containing this compound, which can be dispersed in aqueous buffers.
Visualizations
Caption: Workflow for preparing a working solution of this compound.
Caption: Overview of techniques to enhance the aqueous solubility of this compound.
References
- 1. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. cyclodextrinnews.com [cyclodextrinnews.com]
- 11. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: HPLC Troubleshooting for 5,7-Dimethoxyluteolin
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common peak shape issues—specifically peak tailing and splitting—encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5,7-Dimethoxyluteolin.
Troubleshooting Guide for Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem in HPLC, especially for compounds like flavonoids that can engage in secondary interactions.
Question: My this compound peak is tailing. What are the most common causes?
Answer: Peak tailing for this compound is typically caused by one or more of the following factors:
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for polar and basic compounds is the interaction with acidic silanol groups on the surface of silica-based columns.[1][2] Flavonoids possess hydroxyl groups that can participate in these secondary interactions.[3]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing.[4] A pH that is too close to the analyte's pKa can cause the compound to exist in both ionized and non-ionized forms.[5] For silica (B1680970) columns, pH levels above 3-4 increase the ionization of silanol groups, promoting interactions.[1]
-
Metal Chelation: Flavonoids are known to chelate with metal ions.[6] These metal ions can originate from the sample, mobile phase, or leach from the stainless steel components of the HPLC system (e.g., frits, tubing), leading to significant tailing.[7][8]
-
Column Contamination and Voids: Accumulation of sample matrix components on the guard or analytical column can create active sites that cause tailing.[3] A physical void or depression in the column packing bed can also distort the peak shape.[6]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase and lead to tailing.[3]
-
Extra-Column Effects: Excessive volume from long or wide-bore connecting tubing, or poorly made connections, can cause peak dispersion and tailing.[4]
Question: How can I systematically troubleshoot peak tailing for this compound?
Answer: Follow this systematic workflow to identify and resolve the cause of peak tailing. Begin with the simplest and most common solutions first.
Caption: Troubleshooting workflow for HPLC peak tailing.
Troubleshooting Guide for Peak Splitting
Peak splitting, where a single peak appears as two or more conjoined peaks, can compromise the accuracy of integration and quantification.
Question: Why is my this compound peak splitting or showing a shoulder?
Answer: Peak splitting is generally caused by a disruption in the chromatographic process. Key causes include:
-
Column Inlet Issues: A partially blocked inlet frit or contamination on the surface of the column packing is a very common cause.[9] This disrupts the sample band as it enters the column, causing it to split.
-
Column Void: A void or channel in the stationary phase can create multiple paths for the analyte to travel, resulting in different retention times and a split peak.[9][10]
-
Severe Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column improperly, leading to a distorted or split peak.[11]
-
Mobile Phase pH near Analyte pKa: When the mobile phase pH is very close to the pKa of an analyte, the compound can exist as a mixture of its ionized and non-ionized forms, which may separate slightly and cause a split or shouldered peak.[5][12]
-
Co-elution of an Impurity: What appears to be a split peak could actually be two different, closely eluting compounds.[9]
Question: What is the best way to diagnose and fix a split peak?
Answer: Use the following decision tree to diagnose the cause of peak splitting and implement the correct solution.
Caption: Decision tree for diagnosing HPLC peak splitting.
Quantitative Data Summary
Optimizing analytical parameters is key to resolving peak shape issues. The following table summarizes common adjustments for mitigating peak tailing.
Table 1: Mobile Phase and Method Optimization for this compound Peak Shape
| Parameter | Typical Setting / Adjustment | Expected Outcome for Peak Tailing | Rationale |
|---|---|---|---|
| Mobile Phase pH | Adjust to pH 2.5 - 3.0 | Significant Reduction | Suppresses the ionization of residual silanol groups on the silica packing, minimizing secondary interactions.[1][6] |
| Acidic Modifier | Add 0.1% Formic Acid or Acetic Acid | Reduction | Acts as an ion-suppressing agent for both the analyte and silanol groups.[3] |
| Buffer Concentration | 10 - 25 mM (e.g., Ammonium Formate) | Improvement | Maintains a stable pH throughout the gradient, preventing fluctuations that can affect peak shape.[6] |
| Column Temperature | Increase to 30-40°C | Possible Improvement | Lowers mobile phase viscosity, which can improve mass transfer and lead to sharper peaks.[3] |
| Flow Rate | Decrease Flow Rate | Possible Improvement | Increases interaction time with the stationary phase, which can sometimes improve the separation from interferences causing tailing.[3] |
| Injection Volume | Decrease by 50% | Improvement if Overloaded | Reduces the risk of mass overload, a common cause of peak asymmetry.[3] |
Key Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is used to remove strongly retained contaminants from the column that may be causing peak shape distortion.
-
Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.
-
Reverse the Column: Connect the column outlet to the pump outlet. Note: Only perform this on columns that are not specifically designated as "non-backflushable" by the manufacturer.
-
Flushing Sequence: Flush the column with at least 20 column volumes of each of the following solvents, in order:
-
Mobile phase without buffer salts (e.g., Water/Acetonitrile).
-
100% Water (HPLC-grade).
-
100% Isopropanol.
-
100% Methylene Chloride (if compatible with your system and column).
-
100% Isopropanol.
-
100% Acetonitrile.
-
-
Equilibration: Reconnect the column in the correct direction and equilibrate with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
Protocol 2: System Passivation for Metal Contamination
If metal chelation is suspected, this procedure can help remove metal ions from the HPLC system surfaces.
-
Remove the Column: Replace the analytical column with a union or a restrictor capillary.
-
Prepare Passivation Solution: Prepare a solution of 0.1 M EDTA, adjusting the pH to be compatible with your system components (typically between pH 3 and 8).
-
Flush the System: Flush the entire flow path (from the pump to the detector) with the EDTA solution at a low flow rate (e.g., 0.2 mL/min) for 1-2 hours.
-
Rinse with Water: Flush the system thoroughly with HPLC-grade water for at least one hour to remove all traces of EDTA.
-
Re-equilibrate: Reinstall the column and equilibrate the system with your mobile phase until the baseline is stable.
Frequently Asked Questions (FAQs)
-
Q1: What is an acceptable USP Tailing Factor (Tf)?
-
A1: Ideally, the tailing factor should be 1.0 for a perfectly symmetrical peak. In practice, a value of Tf ≤ 1.5 is considered good for most methods, though up to 2.0 may be acceptable depending on the specific assay requirements.
-
-
Q2: How do I know if the problem is with my column or the rest of the HPLC system?
-
A2: A simple diagnostic test is to replace the current analytical column with a new, trusted column. If the peak shape improves dramatically, the original column was the source of the problem.[1] Alternatively, you can remove the column and replace it with a union to check the system pressure and baseline noise, which can indicate blockages or pump issues.[13]
-
-
Q3: Can the structure of this compound itself contribute to peak tailing?
-
Q4: How often should I replace my guard column?
-
A4: There is no fixed schedule; replacement frequency depends on the cleanliness of your samples. A guard column should be replaced as a first troubleshooting step whenever you observe a sudden increase in backpressure, a drop in efficiency, or a degradation in peak shape (tailing/splitting). They are a cost-effective way to protect the more expensive analytical column.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. benchchem.com [benchchem.com]
- 7. silcotek.com [silcotek.com]
- 8. silcotek.com [silcotek.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. uhplcs.com [uhplcs.com]
- 11. support.waters.com [support.waters.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
Minimizing autofluorescence when imaging 5,7-Dimethoxyluteolin-treated cells
This guide provides troubleshooting advice and detailed protocols for researchers encountering autofluorescence issues when imaging cells treated with 5,7-Dimethoxyluteolin.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound-treated cells?
A1: Autofluorescence is the natural fluorescence emitted by biological materials (like collagen, NADH, and riboflavins) or induced by experimental procedures (like aldehyde fixation) when excited by light.[1][2][3] This becomes a problem because this compound, as a flavonoid, is also inherently fluorescent.[4] This combined background fluorescence can obscure the signal from your specific fluorescent probes, leading to a poor signal-to-noise ratio and making it difficult to accurately detect your target.[5][6]
Q2: How can I determine if this compound or the cells themselves are the primary source of the high background?
A2: A systematic approach with proper controls is essential.[7]
-
Unstained, Untreated Control: Image cells that have not been treated with the compound or any fluorescent labels. This establishes the baseline autofluorescence of your cells.
-
Unstained, Treated Control: Image cells treated with this compound but without any fluorescent labels.[8] This will reveal the fluorescence contribution of the compound itself under your experimental conditions.
-
Stained, Untreated Control: Image cells stained with your fluorescent probe(s) but not treated with the compound. This confirms your staining protocol is working as expected.
By comparing these controls, you can pinpoint the primary source of the background signal.
Q3: My unstained, this compound-treated cells are highly fluorescent. What are my options?
A3: If the compound itself is the main issue, you have several strategies:
-
Choose Spectrally Distinct Fluorophores: Most cellular and flavonoid autofluorescence occurs in the blue-to-green spectrum (350–550 nm).[2] Select fluorophores for your probes that excite and emit in the red to far-red region (620–750 nm) to minimize spectral overlap.[2][9]
-
Use Brighter Fluorophores: Employing brighter fluorophores, such as phycoerythrin (PE) or allophycocyanin (APC), can help your specific signal overpower the background autofluorescence.[2]
-
Spectral Unmixing: If your microscopy system supports it, you can use spectral imaging and linear unmixing. This technique acquires the emission spectrum of the autofluorescence from your unstained, treated control and computationally subtracts it from your fully stained sample image.[10][11][12]
-
Wash Out Excess Compound: Ensure your protocol includes thorough wash steps after compound incubation and before imaging to remove any unbound compound that may be contributing to background fluorescence in the media.[8]
Q4: What procedural changes can I make during sample preparation to reduce autofluorescence?
A4: Optimizing your fixation and handling protocol can significantly reduce background noise.
-
Change Fixation Method: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are known to induce autofluorescence.[1][9][13] Glutaraldehyde is a stronger inducer than formaldehyde.[9] Consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which can reduce this effect.[2][9]
-
Minimize Fixation Time: If you must use an aldehyde fixative, fix the samples for the minimum time required to preserve the cellular structure.[1][9]
-
Chemical Quenching: After aldehyde fixation, you can treat samples with a chemical quenching agent like Sodium Borohydride or Sudan Black B to reduce fixation-induced autofluorescence.[1][3][14]
-
Remove Red Blood Cells: If working with tissues, perfuse them with PBS before fixation to remove red blood cells, as their heme groups are a major source of autofluorescence.[1][9]
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and mitigating autofluorescence issues.
Caption: A workflow for troubleshooting and minimizing autofluorescence.
Data Summary Tables
Table 1: Spectral Characteristics of Common Autofluorescent Species
| Source | Excitation (nm) | Emission (nm) | Common Location |
| NADH | ~340-360 | ~440-470 | Cytoplasm, Mitochondria |
| Riboflavins (FAD) | ~440-460 | ~520-540 | Mitochondria |
| Collagen/Elastin | ~360-400 | ~440-500 | Extracellular Matrix |
| Lipofuscin | ~360-500 | ~480-650 (Broad) | Lysosomes (aging cells) |
| Aldehyde Fixatives | Broad (UV-Green) | Broad (Blue-Red) | Throughout Cell |
| Flavonoids (General) | ~350-450 | ~450-550 | Varies with compound |
Note: Flavonoids like this compound have broad excitation and emission spectra that often overlap with the blue and green channels. Exact spectra should be determined empirically.
Table 2: Comparison of Autofluorescence Reduction Techniques
| Technique | Principle | Pros | Cons |
| Far-Red Fluorophores | Avoids spectral overlap with common autofluorescent sources. | Simple, effective, preserves sample integrity. | Requires appropriate filters and detectors on the microscope. |
| Chemical Quenching | Reagents chemically modify fluorescent molecules to render them non-fluorescent. | Effective for specific sources (e.g., aldehydes, lipofuscin). | Can sometimes reduce specific signal; requires protocol optimization.[14][15] |
| Photobleaching | Intense light exposure destroys endogenous fluorophores before imaging.[16][17] | Simple, no additional reagents needed. | Can cause photodamage to the sample; may also bleach the target fluorophore if not done carefully. |
| Spectral Unmixing | Computationally separates the known emission spectrum of autofluorescence from the specific signal.[11][12] | Highly specific, can remove complex background. | Requires a spectral detector and specialized software; can be complex to set up.[10] |
| Methanol/Ethanol Fixation | Dehydrates and precipitates proteins without forming fluorescent cross-links.[18] | Reduces fixation-induced autofluorescence. | May not preserve all cellular structures as well as aldehydes; can denature some antigens.[19] |
Experimental Protocols
Protocol 1: General Immunofluorescence with Autofluorescence Reduction Steps
-
Cell Culture & Treatment: Plate cells on glass-bottom dishes or coverslips. Treat with this compound at the desired concentration and duration. Include an untreated control.
-
Wash: Gently wash cells 3 times with 1X Phosphate Buffered Saline (PBS) to remove media and excess compound.
-
Fixation (Choose one):
-
Option A (Recommended for low AF): Fix with ice-cold 100% methanol for 10 minutes at -20°C.
-
Option B (Aldehyde): Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Wash: Wash 3 times with PBS for 5 minutes each.
-
(If using PFA) Quenching - Protocol 2: If autofluorescence from fixation is high, perform a quenching step with Sodium Borohydride.
-
Permeabilization (If needed): For intracellular targets, permeabilize with 0.2% Triton X-100 in PBS for 10 minutes. Note: Methanol fixation (Option A) also permeabilizes cells.
-
Blocking: Block with 5% Normal Donkey Serum (or serum matching the secondary antibody host) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[7]
-
Primary Antibody: Incubate with primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash: Wash 3 times with PBS for 5 minutes each.
-
Secondary Antibody: Incubate with a far-red (e.g., Alexa Fluor 647, Cy5) conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash: Wash 3 times with PBS for 5 minutes each.
-
(Optional) Quenching - Protocol 3: If lipofuscin-like autofluorescence is an issue, perform quenching with Sudan Black B.
-
Mounting: Mount coverslips onto slides using an antifade mounting medium, with or without a nuclear counterstain (e.g., DAPI).
-
Imaging: Image using appropriate laser lines and emission filters, ensuring the settings for the far-red channel are optimized.
Protocol 2: Sodium Borohydride Quenching (for Aldehyde Fixation)
This protocol is performed after PFA fixation and washing.
-
Preparation: Prepare a fresh solution of 0.1% Sodium Borohydride (1 mg/mL) in PBS. Prepare this immediately before use as it is not stable.[3][7]
-
Incubation: Incubate the fixed cells in the Sodium Borohydride solution for 15 minutes at room temperature.[7]
-
Washing: Wash the cells thoroughly 3 times with PBS for 5 minutes each to remove all residual Sodium Borohydride.[3]
-
Proceed: Continue with the permeabilization or blocking step of your immunofluorescence protocol.
Protocol 3: Sudan Black B Quenching (for Lipofuscin)
This protocol is typically performed after secondary antibody incubation and washes.
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B (SBB) in 70% ethanol. Stir for 1-2 hours in the dark and filter to remove undissolved particles.[20]
-
Incubation: Incubate the stained sample in the SBB solution for 5-10 minutes at room temperature in the dark.[20]
-
Rinse & Wash: Briefly rinse with 70% ethanol, then wash thoroughly with PBS until no more color leaches from the sample.[20]
-
Proceed: Continue to the mounting step.
Signaling Pathway and Workflow Diagrams
Potential Signaling Pathway Modulation
Flavonoids like Luteolin (a related compound) are known to modulate inflammatory pathways. This compound may exert anti-inflammatory effects by inhibiting key signaling kinases and transcription factors.
Caption: Potential inhibitory action of this compound on inflammatory pathways.
Experimental Design Workflow
This diagram illustrates the key decision points when setting up an imaging experiment with a potentially autofluorescent compound.
Caption: A logical workflow for designing fluorescence imaging experiments.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 10. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 15. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 16. Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 19. eclass.uniwa.gr [eclass.uniwa.gr]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Correcting for 5,7-Dimethoxyluteolin Interference in Absorbance Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address interference caused by 5,7-Dimethoxyluteolin in absorbance-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with absorbance assays?
This compound is a naturally occurring flavonoid compound. Like many flavonoids, it possesses a chemical structure with conjugated aromatic rings, which causes it to absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. This inherent absorbance can overlap with the absorbance spectra of the analytes or reagents in various colorimetric and spectrophotometric assays, leading to inaccurate measurements. For instance, the structurally similar flavonoid, luteolin, exhibits a maximum absorbance at approximately 356 nm.[1]
Q2: Which common absorbance assays are susceptible to interference from this compound?
Several widely used absorbance assays can be affected. These include, but are not limited to:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and related tetrazolium salt assays (XTT, MTS): Flavonoids can directly reduce MTT to its colored formazan (B1609692) product, leading to a false-positive signal for cell viability or proliferation.[2][3][4][5]
-
Bradford and other protein quantification assays (e.g., BCA): Flavonoids can interact with the assay reagents, causing a color change that is independent of the protein concentration, often resulting in an overestimation of protein content.[6][7]
-
Antioxidant capacity assays (e.g., DPPH, ABTS): As a flavonoid, this compound has inherent antioxidant properties and will directly react with the assay reagents, interfering with the measurement of the antioxidant capacity of the sample of interest.
Q3: How can I determine if this compound is interfering with my assay?
To check for interference, run a control experiment with this compound alone (at the same concentration as in your experimental samples) in the assay medium, without the analyte of interest (e.g., without cells for an MTT assay, or without a protein standard for a Bradford assay). If you observe a significant absorbance reading in this control, it indicates interference.
Troubleshooting Guides
Issue 1: Inaccurate Results in MTT or a Related Cell Viability Assay
Symptom: Higher than expected absorbance values, suggesting increased cell viability, even in the presence of a cytotoxic compound.
Cause: this compound is directly reducing the MTT reagent to formazan, independent of cellular metabolic activity.[2][3][4][5]
Solutions:
| Solution | Description | Pros | Cons |
| Use an Alternative Assay | Switch to a non-tetrazolium-based assay, such as the Sulforhodamine B (SRB) assay, which measures cell density based on protein content and is less susceptible to flavonoid interference.[2][3] | More reliable results in the presence of flavonoids. | May require optimization of cell seeding densities and staining/washing steps. |
| Implement a Blank Correction | For each concentration of this compound, prepare a corresponding cell-free well containing the compound and MTT. Subtract the absorbance of this blank from the absorbance of the wells with cells. | Simple to implement. | May not fully account for complex interactions between the compound, cells, and assay reagents. |
Issue 2: Overestimation of Protein Concentration in a Bradford Assay
Symptom: Protein concentrations are unexpectedly high, especially in samples known to contain this compound.
Cause: this compound is interacting with the Coomassie Brilliant Blue dye, causing a color change and an increase in absorbance at 595 nm.[6][7]
Solutions:
| Solution | Description | Pros | Cons |
| Sample Cleanup: Acetone (B3395972) Precipitation | Remove the interfering flavonoid by precipitating the protein with cold acetone. The protein pellet is then washed and resolubilized in a compatible buffer before performing the assay.[6][7] | Effectively removes small molecule interferents. | Can lead to protein loss if not performed carefully; may not be suitable for all proteins. |
| Sample Cleanup: Solid-Phase Extraction (SPE) | Use an SPE cartridge (e.g., C18) to separate the more hydrophobic this compound from the more polar protein sample. | Can be highly effective for separation. | Requires method development to optimize the sorbent, loading, washing, and elution conditions.[8][9][10] |
| Use an Alternative Protein Assay | Some protein assays are less prone to interference from specific compounds. However, many flavonoids interfere with other common assays like the BCA assay as well.[7] Testing different assay kits may be necessary. | May provide more accurate results. | Requires validation to ensure the alternative assay is not also affected by this compound. |
Advanced Correction Methodologies
For researchers who need to quantify their analyte in the presence of this compound without sample cleanup, advanced spectrophotometric techniques can be employed.
Dual-Wavelength Spectrophotometry
This method involves measuring the absorbance at two different wavelengths. The first wavelength is the absorbance maximum of the analyte, while the second is a wavelength where the analyte and the interfering compound (this compound) have the same absorbance. The difference in absorbance at these two wavelengths is directly proportional to the analyte concentration, effectively canceling out the interference.[11][12]
Derivative Spectroscopy
This technique involves calculating the first or higher-order derivative of the absorbance spectrum. This mathematical transformation can help to resolve overlapping spectral bands, as the derivative of a spectrum often shows more distinct peaks and zero-crossings for each component.[13][14] This allows for the quantification of the analyte even in the presence of a spectrally overlapping interferent.
Experimental Protocols
Protocol 1: Acetone Precipitation for Protein Sample Cleanup
-
Sample Preparation: Take a known volume of your protein sample containing this compound.
-
Precipitation: Add 4 volumes of ice-cold acetone to the sample.
-
Incubation: Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the protein.
-
Washing: Carefully decant the supernatant. Wash the pellet with 1 ml of ice-cold 80% acetone.
-
Repeat Centrifugation: Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Drying: Discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resolubilization: Resuspend the protein pellet in a buffer compatible with your downstream protein assay.
-
Quantification: Proceed with the Bradford or other protein assay.
Protocol 2: General Workflow for Solid-Phase Extraction (SPE)
-
Sorbent Selection: Choose a sorbent that will retain the interferent (this compound) while allowing the analyte to pass through, or vice-versa. A C18 reversed-phase sorbent is a common choice for retaining hydrophobic molecules like flavonoids.
-
Conditioning: Pass an organic solvent (e.g., methanol) through the cartridge to activate the sorbent.
-
Equilibration: Flush the cartridge with a solution that mimics the sample matrix (e.g., the sample buffer) to prepare the sorbent for the sample.
-
Loading: Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a solvent that will elute weakly bound impurities but not the compound of interest (either the analyte or the interferent, depending on what is bound to the sorbent).
-
Elution: Elute the compound of interest from the cartridge using a strong solvent.
-
Analysis: The collected fraction containing the purified analyte can now be used in the absorbance assay.
Visualizations
Caption: Workflow for correcting for this compound interference.
Caption: Decision tree for addressing potential interference.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. youtube.com [youtube.com]
- 14. ABSTRACT [worldwidejournals.com]
Stabilizing 5,7-Dimethoxyluteolin in solution for long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dimethoxyluteolin, focusing on its stability in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations up to 100 mg/mL. For cell culture experiments, ensure the final DMSO concentration in the medium is non-toxic to the cells, typically below 0.5% (v/v).
Q2: What are the recommended storage conditions for a this compound stock solution?
A2: For long-term stability, it is recommended to store this compound stock solutions in aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the stock solution from light.[1]
Q3: Can I prepare an aqueous stock solution of this compound?
A3: Due to its low aqueous solubility, preparing a concentrated stock solution of this compound in water is not recommended. For experiments requiring an aqueous solution, it is best to first dissolve the compound in DMSO and then dilute it into the aqueous buffer or cell culture medium to the desired final concentration.
Q4: Is this compound stable in cell culture medium?
A4: The stability of flavonoids like this compound in cell culture media can be variable and is influenced by several factors including pH, temperature, light exposure, and the presence of other components in the medium. It is advisable to prepare fresh working solutions for each experiment or to validate the compound's stability under your specific experimental conditions.
Q5: How does the methoxylation of luteolin (B72000) affect its stability?
A5: Methoxylation can improve the stability of flavonoids. The methoxy (B1213986) groups on the A-ring of this compound may offer some protection against oxidative degradation compared to its parent compound, luteolin. However, the catechol moiety on the B-ring can still be susceptible to oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of this compound in cell culture medium. | - Low aqueous solubility.- High final concentration of the compound.- Interaction with media components. | - Prepare a more dilute stock solution in DMSO.- Perform a stepwise dilution of the DMSO stock into a small volume of medium before adding it to the final culture volume.- Ensure the final DMSO concentration is as low as possible.- Warm the cell culture medium to 37°C before adding the compound. |
| Inconsistent or unexpected experimental results over time. | - Degradation of this compound in the experimental solution. | - Prepare fresh working solutions for each experiment.- Protect experimental setups from light, especially if experiments are conducted over several days.- Assess the stability of the compound under your specific experimental conditions using the protocol provided below.- Consider the potential impact of pH changes in the culture medium over time. |
| Loss of biological activity in long-term experiments. | - Significant degradation of the compound during the experiment. | - Replenish the cell culture medium with a fresh solution of this compound at regular intervals.- Determine the degradation rate of the compound under your experimental conditions to establish an appropriate replenishment schedule.- Use a lower, more stable concentration of the compound if possible. |
Quantitative Stability Data
While specific quantitative stability data for this compound in cell culture media is limited, the following tables provide data for its parent compound, luteolin, which can serve as a reference. The methoxy groups in this compound may alter its stability profile.
Table 1: Thermal Degradation of Luteolin in Aqueous Solution
| Temperature | Degradation Rate Constant (k) | Half-life (t½) |
| 20°C | Not specified | Not specified |
| 37°C | 0.0245 h⁻¹ | ~28.3 hours |
Data derived from studies on luteolin and may not be directly representative of this compound.[2]
Table 2: Influence of pH on Luteolin Stability
| pH | Stability |
| Acidic (e.g., < 6.0) | Generally more stable |
| Neutral to Alkaline (e.g., > 7.0) | Prone to degradation |
Qualitative assessment based on general flavonoid chemistry.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium under your experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, amber microcentrifuge tubes
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase for HPLC (e.g., acetonitrile (B52724) and water with a modifier like formic acid)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your complete cell culture medium to the final concentration used in your experiments (e.g., 10 µM, 20 µM). Prepare enough volume for all time points.
-
Incubation:
-
Aliquot the working solution into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the tubes in an incubator under your standard experimental conditions.
-
For the 0-hour time point, immediately process the sample as described below.
-
-
Sample Collection and Storage:
-
At each designated time point, remove one aliquot from the incubator.
-
If not analyzing immediately, store the sample at -80°C to halt further degradation.
-
-
Sample Preparation for HPLC:
-
Thaw the samples if frozen.
-
Centrifuge the samples to pellet any precipitated proteins or debris.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Run a standard curve of this compound at known concentrations to quantify the amount remaining in your samples.
-
Monitor the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of this compound.
References
Identifying and mitigating artifacts in high-content screening with 5,7-Dimethoxyluteolin
This technical support center provides troubleshooting guidance for researchers using 5,7-Dimethoxyluteolin in high-content screening (HCS) assays. The information is designed to help identify and mitigate common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a methoxyflavone, a derivative of the flavonoid luteolin (B72000). It is known to be a dopamine (B1211576) transporter (DAT) activator with an EC50 of 3.417 μM.[1][2] It has also been studied for its neuroprotective, anti-inflammatory, and anti-cancer properties.[3][4]
Q2: At what concentrations should I test this compound in my HCS assay?
A2: The optimal concentration will be assay-dependent. Based on its known DAT activation, a starting point for a dose-response curve could be in the low micromolar range (e.g., 0.1 µM to 10 µM). However, it is crucial to perform a toxicity assay to determine the maximum non-toxic concentration for your specific cell line and assay duration. The parent compound, luteolin, has shown cytotoxicity in some cell lines at concentrations of 5 µM and above.[5]
Q3: Is this compound likely to cause autofluorescence in my assay?
A3: It is highly probable. The parent compound, luteolin, is fluorescent, with a reported emission maximum of around 620 nm in powder form.[6] Therefore, this compound may also be intrinsically fluorescent, which can interfere with detection channels, particularly in the yellow to red range. It is essential to include compound-only controls (wells with this compound but without fluorescent dyes) to assess its autofluorescence in your specific assay channels.
Q4: Can this compound act as a fluorescence quencher?
A4: While there is no direct evidence of this compound acting as a quencher, some flavonoids and other small molecules can absorb light emitted by fluorescent dyes, leading to a decrease in the signal.[7] It is advisable to run a quenching control by adding this compound to a solution of your fluorescent dye(s) in a cell-free system to see if it reduces the fluorescence intensity.
Troubleshooting Guide
Issue 1: Unexpected Increase in Fluorescence Signal in a Specific Channel
| Possible Cause | Identification | Mitigation Strategy |
| Compound Autofluorescence | Image wells containing only this compound (no fluorescent dyes) and check for a signal in the affected channel. The parent compound, luteolin, has an emission maximum around 620 nm.[6] | 1. Spectral Unmixing: If your imaging system supports it, measure the emission spectrum of this compound and use spectral unmixing algorithms to subtract its signal. 2. Use Far-Red Dyes: Shift to fluorescent dyes that emit in the far-red spectrum (e.g., Cy5, Alexa Fluor 647), as flavonoids are less likely to fluoresce at these longer wavelengths. 3. Computational Correction: In image analysis, set a threshold to exclude objects that are only positive in the channel where the compound fluoresces. |
Issue 2: General Decrease in Signal Intensity Across All Channels
| Possible Cause | Identification | Mitigation Strategy |
| Compound-induced Cytotoxicity | 1. Perform a cell viability assay (e.g., using CellTiter-Glo® or a live/dead stain) in the presence of a concentration range of this compound. Luteolin, the parent compound, shows cytotoxicity at concentrations of 5 µM and above.[5] 2. Visually inspect cells for signs of stress, such as rounding, detachment, or reduced cell numbers. | 1. Lower Compound Concentration: Titrate the compound to a non-toxic concentration range. 2. Reduce Incubation Time: Shorten the exposure time of the cells to the compound. |
| Fluorescence Quenching | In a cell-free plate, mix your fluorescent dye(s) with this compound and measure the fluorescence intensity. A decrease in signal compared to the dye alone indicates quenching. | 1. Increase Dye Concentration: If possible without causing artifacts, a higher dye concentration may overcome some of the quenching effects. 2. Choose Different Dyes: Some dye families are less susceptible to quenching.[7] |
Quantitative Data Summary
Table 1: Bioactivity of this compound
| Parameter | Value | Source |
| Mechanism of Action | Dopamine Transporter (DAT) Activator | [1][2] |
| EC50 for DAT Activation | 3.417 µM | [1][2] |
Table 2: Potential Artifact-Related Properties
| Property | Observation/Indication | Concentration | Source |
| Autofluorescence | Parent compound (luteolin) is fluorescent with an emission max ~620 nm. | N/A | [6] |
| Cytotoxicity | Parent compound (luteolin) is cytotoxic and genotoxic. | ≥ 5 µM | [5] |
Experimental Protocols
Protocol 1: High-Content Screening Workflow for this compound
-
Cell Seeding:
-
Plate cells in 96- or 384-well, black-walled, clear-bottom microplates at a density that will result in 70-80% confluency at the end of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is 0.1 µM to 20 µM.
-
Include appropriate controls:
-
Vehicle Control: Medium with the same concentration of DMSO (or other solvent) as the highest compound concentration.
-
Positive Control: A compound known to induce the phenotype of interest.
-
Negative Control: Untreated cells.
-
Compound Autofluorescence Control: Wells with the highest concentration of this compound but no fluorescent dyes.
-
-
Add the compound dilutions to the cells and incubate for the desired time (e.g., 24, 48 hours).
-
-
Staining:
-
Remove the compound-containing medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain with fluorescent dyes targeting your markers of interest (e.g., DAPI for nuclei, Phalloidin for actin cytoskeleton, and specific antibodies for proteins of interest).
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system.
-
Use appropriate filter sets for your chosen dyes. Crucially, acquire images of the "Compound Autofluorescence Control" wells using the same settings to assess background signal.
-
-
Image Analysis:
-
Use image analysis software to segment cells and extract features (e.g., intensity, morphology, texture).
-
If autofluorescence is detected, subtract the average intensity of the compound-only wells from the corresponding channels in the treated wells.
-
Visualizations
Caption: Troubleshooting decision tree for identifying and mitigating common HCS artifacts.
Caption: A typical experimental workflow for a high-content screening assay.
Caption: Potential signaling pathways modulated by flavonoids like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Cas# 90363-40-9 [glpbio.cn]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accumulation and metabolism of the anticancer flavonoid 5,7-dimethoxyflavone compared to its unmethylated analog chrysin in the Atlantic killifish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The genotoxicity potential of luteolin is enhanced by CYP1A1 and CYP1A2 in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Interaction: 5,7-Dimethoxyluteolin and the Dopamine Transporter
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the binding and activity of 5,7-dimethoxyluteolin at the dopamine (B1211576) transporter (DAT), offering a valuable resource for researchers in neuroscience, pharmacology, and drug development. While direct binding affinity data for this compound remains to be elucidated in publicly available literature, this guide presents key functional data from seminal studies, comparing its activity with related compounds and detailing the experimental methodologies employed.
Quantitative Analysis: Dopamine Transporter Agonist Potency
This compound has been identified as an activator of the dopamine transporter. Its potency, along with that of the parent compound luteolin (B72000) and other derivatives, was characterized in a key study by Zhang et al. (2010). The following table summarizes the half-maximal effective concentrations (EC50) for dopamine uptake in Chinese Hamster Ovary (CHO) cells stably expressing the rat dopamine transporter.
| Compound | EC50 (µM) |
| This compound | 3.417 [1] |
| Luteolin | 1.45 ± 0.29 |
| Luteolin Derivative 1d | 0.046 |
| Luteolin Derivative 1e | 0.869 |
| Luteolin Derivative 4c | 1.375 |
Data sourced from Zhang et al., Bioorganic & Medicinal Chemistry, 2010.[2]
It is crucial to note that the EC50 value represents the concentration of the compound that elicits a half-maximal response in a functional assay (in this case, dopamine uptake), and it is not a direct measure of binding affinity (Ki or IC50) to the transporter.
Experimental Protocols
The functional activity of this compound and its analogs at the dopamine transporter was determined using a dopamine uptake assay. The following protocol is based on the methodology described in the pivotal study.
Dopamine Uptake Assay in CHO-rDAT Cells
1. Cell Culture and Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the rat dopamine transporter (CHO-rDAT) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 24-well plates and grown to a suitable confluency.
2. Assay Procedure:
-
On the day of the experiment, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then pre-incubated for 10 minutes at room temperature with KRH buffer containing the test compounds (e.g., this compound) at various concentrations.
-
To initiate the uptake, [³H]dopamine (a radiolabeled form of dopamine) is added to each well to a final concentration of 10 nM.
-
The incubation is allowed to proceed for 10 minutes at room temperature.
-
Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor, such as 10 µM GBR12909.
3. Termination and Detection:
-
The uptake is terminated by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
The cells are then lysed using a lysis buffer (e.g., 1% SDS).
-
The amount of radioactivity in the cell lysates, corresponding to the amount of [³H]dopamine taken up by the cells, is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The data are then analyzed using a non-linear regression to determine the EC50 values for each compound.
Visualizing the Process and Pathways
To further clarify the experimental workflow and the hypothesized mechanism of action, the following diagrams are provided.
References
A Comparative Guide to Neuroprotective Flavonoids: 5,7-Dimethoxyluteolin in Focus
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for neurodegenerative disease therapy has spotlighted flavonoids as promising candidates. Their inherent antioxidant, anti-inflammatory, and anti-apoptotic properties make them a compelling area of research. This guide provides an objective comparison of 5,7-dimethoxyluteolin against other well-studied neuroprotective flavonoids: luteolin, quercetin (B1663063), apigenin, and kaempferol. The information herein is supported by experimental data to aid researchers in their exploration of flavonoid-based neuroprotective strategies.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of these flavonoids is often evaluated by their ability to mitigate neuronal cell death induced by oxidative stress, a key pathological feature in many neurodegenerative diseases. The following tables summarize quantitative data from in vitro studies on the SH-SY5Y human neuroblastoma cell line, a common model for neuronal research.
Table 1: Comparative Neuroprotective Effects Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
| Flavonoid | Concentration | Cell Viability (%) | Reference |
| Control (H₂O₂ only) | 300 µM | ~50% | [1] |
| Quercitrin | 10 µg/mL | 61-70% | [1] |
| Isoquercitrin | 10 µg/mL | 61-70% | [1] |
| Afzelin (B1665622) | 10 µg/mL | 61-70% | [1] |
| Pectolinarin | 1 µg/mL | 49.20% | [2] |
| 2.5 µg/mL | 52.72% | [2] | |
| 5 µg/mL | 65.82% | [2] | |
| 10 µg/mL | 76.47% | [2] | |
| Hesperetin (B1673127) | 10 µM | Significantly Increased vs H₂O₂ | [3] |
| 20 µM | Significantly Increased vs H₂O₂ | [3] | |
| 40 µM | Significantly Increased vs H₂O₂ | [3] |
Note: Direct comparative data for this compound under H₂O₂-induced stress in SH-SY5Y cells was not available in the reviewed literature. The data presented for other flavonoids demonstrates their protective capacity. Quercitrin, isoquercitrin, and afzelin are glycosides of quercetin and kaempferol, respectively.
Table 2: Neuroprotective Effects of Methoxyflavones from Kaempferia parviflora against Aβ₁₋₄₂-Induced Toxicity in SH-SY5Y Cells
| Compound | Concentration | Neuroprotection (%) | Reference |
| 5,7-dimethoxyflavone (F1) | Not specified | Protective | [4] |
| 3,5,7-trimethoxyflavone (F2) | Not specified | Protective | [4] |
| 5,7,4'-trimethoxyflavone (F3) | Not specified | Protective | [4] |
| 5-hydroxy-3,7-dimethoxyflavone (F4) | Not specified | Protective | [4] |
| 3,5,7,4'-tetramethoxyflavone (F5) | Not specified | Protective | [4] |
Note: This study demonstrates the neuroprotective activity of this compound (F1) and other methoxyflavones against amyloid-beta toxicity, a key factor in Alzheimer's disease.[4] While specific quantitative values for cell viability were not provided in the abstract, the protective effect was confirmed.
Mechanistic Insights: Signaling Pathways in Neuroprotection
Flavonoids exert their neuroprotective effects through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.
Key Signaling Pathways Modulated by Neuroprotective Flavonoids
Flavonoids, including this compound, luteolin, quercetin, apigenin, and kaempferol, have been shown to modulate several key signaling pathways involved in neuronal survival, inflammation, and antioxidant defense.[5][6][7][8] These include:
-
PI3K/Akt Pathway: This is a critical pro-survival pathway. Its activation by flavonoids leads to the inhibition of apoptotic proteins and the promotion of cell growth and survival.
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Flavonoids can activate Nrf2, leading to the transcription of antioxidant enzymes that protect neurons from oxidative damage.[5]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. By inhibiting the NF-κB pathway, flavonoids can reduce the production of pro-inflammatory cytokines and mediators, thereby mitigating neuroinflammation.[5][7][8]
-
MAPK Pathways (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways are involved in both cell survival and apoptosis. Flavonoids can selectively modulate these pathways, promoting pro-survival signals (e.g., via ERK activation) and inhibiting pro-apoptotic signals (e.g., via JNK and p38 inhibition).
The following diagrams illustrate the general mechanisms of action and the interplay of these key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the mechanisms underlying the neuroprotective potential of kaempferol: a comprehensive investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 5,7-Dimethoxyluteolin and Luteolin: Efficacy and Mechanisms
A comprehensive review of the current scientific literature reveals distinct differences in the biological activities of 5,7-Dimethoxyluteolin and its parent compound, Luteolin (B72000). While both flavonoids exhibit promising anti-inflammatory, antioxidant, and anticancer properties, their efficacy varies depending on the specific biological context, largely influenced by the methylation of the hydroxyl groups at the 5 and 7 positions of the A-ring in this compound.
This guide provides a detailed comparison of the two compounds, summarizing available quantitative data, outlining experimental methodologies for key assays, and illustrating the signaling pathways involved in their mechanisms of action. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their respective fields.
Comparative Efficacy: A Quantitative Overview
The following table summarizes the available quantitative data (IC50 values) for this compound and Luteolin across various biological assays. Lower IC50 values indicate greater potency.
| Biological Activity | Assay | Cell Line/Model | This compound (IC50) | Luteolin (IC50) |
| Anticancer | MTT Assay | HepG2 (Liver Cancer) | 25 µM[1] | 12.5 - 73.1 µM[2][3] |
| MTT Assay | A549 (Lung Cancer) | Not Available | 3.1 - 41.59 µM[2][4] | |
| MTT Assay | H460 (Lung Cancer) | Not Available | 18.93 - 20.76 µM[4] | |
| MTT Assay | HL-60 (Leukemia) | Not Available | 12.5 - 15 µM[2] | |
| MTT Assay | COLO 320 (Colon Cancer) | Not Available | 32.5 µM[2] | |
| Antioxidant | DPPH Radical Scavenging | Cell-free | ~21.2 µM (as Luteolin 5-methyl ether)[5] | 9.4 - 28.33 µg/mL (~32.8 - 98.9 µM)[6][7] |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Not Available | 13.9 µM[8] |
| Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 Macrophages | Not Available | 7.4 µM[8] | |
| TNF-α & IL-6 Release | RAW 264.7 Macrophages | Not Available | < 1 µM[9] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this comparison are provided below.
Anticancer Activity: MTT Cell Viability Assay
This assay determines the cytotoxic effects of the compounds on cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound or Luteolin (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: The culture medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[11]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[12]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of the compounds.
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.[13][14]
-
Reaction Mixture: Different concentrations of this compound or Luteolin are mixed with the DPPH solution in a 96-well plate or cuvettes.[15]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[13][15]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.[14]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.[16]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay assesses the anti-inflammatory effects of the compounds.
-
Animal Model: Male Wistar rats or Swiss albino mice are used for this study.[17][18]
-
Treatment: The animals are divided into different groups: a control group, a positive control group (treated with a standard anti-inflammatory drug like indomethacin), and experimental groups treated with different doses of this compound or Luteolin, typically administered orally or intraperitoneally.[19]
-
Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[18][19]
-
Measurement of Paw Edema: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[19]
-
Data Analysis: The percentage of inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.[20]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and Luteolin are mediated through their interaction with various intracellular signaling pathways.
Luteolin's Multifaceted Signaling Network
Luteolin has been extensively studied and is known to modulate several key signaling pathways to exert its anticancer, anti-inflammatory, and antioxidant effects.[2][4][6][8][9][21][22][23][24][25][26][27][28][29][30][31]
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A network pharmacology strategy to investigate the anti-inflammatory mechanism of luteolin combined with in vitro transcriptomics and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay [protocols.io]
- 12. sdiarticle4.com [sdiarticle4.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. mdpi.com [mdpi.com]
- 15. marinebiology.pt [marinebiology.pt]
- 16. iomcworld.com [iomcworld.com]
- 17. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers | Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases [frontiersin.org]
- 22. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Luteolin exerts an anticancer effect on gastric cancer cells through multiple signaling pathways and regulating miRNAs [jcancer.org]
- 24. thieme-connect.com [thieme-connect.com]
- 25. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Anti-carcinogenic Effects of the Flavonoid Luteolin [mdpi.com]
- 29. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]
- 30. researchgate.net [researchgate.net]
- 31. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,7-Dimethoxyluteolin and Synthetic Dopamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally derived flavonoid, 5,7-dimethoxyluteolin, and various synthetic inhibitors of the dopamine (B1211576) transporter (DAT). A critical distinction to be made at the outset is that while synthetic compounds discussed here act as DAT inhibitors, current research identifies this compound as a DAT activator . This fundamental difference in their mechanism of action forms the core of this comparative analysis.
Introduction to Dopamine Transporter Modulation
The dopamine transporter is a crucial neuronal protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates dopaminergic signaling and recycles dopamine for future release. Modulation of DAT activity is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders, including depression, ADHD, and substance use disorders. While DAT inhibitors block this reuptake process, leading to increased extracellular dopamine levels, DAT activators enhance dopamine uptake, thereby reducing extracellular dopamine.
Quantitative Comparison of DAT Ligands
The following tables summarize the potency of this compound as a DAT activator and compare it with the inhibitory potency of several well-characterized synthetic DAT inhibitors.
Table 1: Potency of this compound and Related Flavonoids as DAT Activators
| Compound | EC50 (μM) | Source |
| This compound | 3.417 | [1] |
| Luteolin (B72000) | 1.45 ± 0.29 | [2] |
| Luteolin Derivative 1d | 0.046 | [2] |
| Luteolin Derivative 1e | 0.869 | [2] |
| Luteolin Derivative 4c | 1.375 | [2] |
EC50 (Half-maximal effective concentration) represents the concentration of a compound that produces 50% of the maximal possible effect, in this case, activation of dopamine uptake.
Table 2: Inhibitory Potency of Selected Synthetic DAT Inhibitors
| Compound | Ki (nM) | IC50 (nM) | Source |
| Tesofensine | - | 6.5 (for DA) | [3] |
| Dasotraline | - | 4 (for DA) | [3] |
| (R)-Phenylpiracetam | 14,800 | 65,500 | [3] |
| AHN 1-055 hydrochloride | - | 71 | [3] |
| GBR 12909 | - | - | [4] |
| Cocaine | - | - | [5] |
| Methylphenidate | - | - | [6] |
| Bupropion | - | - | [3] |
Ki (Inhibition constant) represents the concentration of an inhibitor required to produce half-maximum inhibition. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the response by 50%.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of compounds at the dopamine transporter.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the dopamine transporter.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the dopamine transporter (e.g., HEK293-hDAT cells) or from brain tissue rich in DAT (e.g., rat striatum). The tissue or cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known DAT inhibitor) from the total binding. The IC50 value is determined by plotting the specific binding against the log concentration of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Synaptosomal Dopamine Uptake Assay
This assay measures the ability of a compound to either inhibit or enhance the uptake of dopamine into synaptosomes (isolated nerve terminals).
Protocol:
-
Synaptosome Preparation: Synaptosomes are prepared from fresh brain tissue (e.g., rat striatum) by homogenization in a sucrose (B13894) buffer followed by differential centrifugation to isolate the nerve terminals.
-
Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compound or vehicle.
-
Initiation of Uptake: Dopamine uptake is initiated by adding a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine).
-
Incubation: The mixture is incubated for a short period at 37°C to allow for dopamine uptake.
-
Termination of Uptake and Filtration: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.
-
Quantification: The radioactivity trapped inside the synaptosomes on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of [³H]dopamine taken up is calculated. For inhibitors, the IC50 value is determined. For activators, the EC50 value is determined by plotting the percentage increase in dopamine uptake against the log concentration of the test compound.
Dopamine Uptake Assay Workflow
Signaling Pathways
The interaction of ligands with the dopamine transporter can modulate various intracellular signaling pathways.
Dopamine Transporter and Downstream Signaling
The primary role of DAT is to regulate the concentration of dopamine in the synaptic cleft. By doing so, it indirectly influences the activation of postsynaptic dopamine receptors (D1-like and D2-like receptors), which are G protein-coupled receptors that trigger a cascade of intracellular signaling events.
-
D1-like receptor activation typically leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and activation of Protein Kinase A (PKA).
-
D2-like receptor activation generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
The functional consequences of DAT inhibition versus activation on these pathways are opposing:
-
DAT Inhibitors: By increasing synaptic dopamine, inhibitors enhance the activation of both D1-like and D2-like receptors, leading to a potentiation of their downstream signaling cascades.
-
DAT Activators (e.g., this compound): By decreasing synaptic dopamine, activators reduce the activation of postsynaptic dopamine receptors, thereby dampening their signaling pathways.
Contrasting Effects on Dopaminergic Signaling
Conclusion
The comparison between this compound and synthetic dopamine transporter inhibitors reveals a fundamental divergence in their mechanism of action. While synthetic inhibitors block dopamine reuptake, leading to an accumulation of synaptic dopamine, this compound acts as a DAT activator, enhancing dopamine clearance. This opposing effect on dopamine homeostasis suggests that these two classes of compounds would have markedly different physiological and therapeutic outcomes. The data and protocols presented in this guide provide a foundation for researchers to further investigate the distinct properties of DAT activators and inhibitors and to explore their potential applications in the field of neuroscience and drug development.
References
- 1. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and synthesis of novel luteolin derivatives as DAT agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin, a Potent Human Monoamine Oxidase-A Inhibitor and Dopamine D4 and Vasopressin V1A Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional activation of monoamine transporters by luteolin and apigenin isolated from the fruit of Perilla frutescens (L.) Britt - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Neuroprotective Effects of 5,7-Dimethoxyluteolin in a 6-OHDA Parkinson's Disease Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the neuroprotective potential of 5,7-Dimethoxyluteolin (DML), also known as 5,7-dimethoxyflavone, in the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease (PD). Due to the limited direct experimental data on DML in this specific model, this document outlines a validation strategy based on its known bioactivities, the established mechanisms of 6-OHDA neurotoxicity, and comparative data from structurally related flavonoids.
Introduction: The Rationale for DML in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] The 6-OHDA model is a widely used paradigm that replicates this neurodegeneration through mechanisms involving oxidative stress, mitochondrial dysfunction, and neuroinflammation.[2][3] this compound (DML) is a natural methoxyflavone with demonstrated anti-inflammatory and antioxidant properties.[4][5] Studies have shown DML can reduce levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in neurological models and activate the Nrf2 antioxidant response pathway, which is crucial for cellular defense against oxidative stress.[6][7] These mechanisms make DML a promising candidate for mitigating 6-OHDA-induced neurotoxicity.
Proposed Mechanisms of Action and Validation Strategy
The primary neurotoxic effects of 6-OHDA stem from its auto-oxidation, which generates reactive oxygen species (ROS), leading to oxidative stress, caspase activation, and apoptotic cell death of dopaminergic neurons.[2][8] The proposed neuroprotective strategy for DML involves counteracting these insults. The experimental workflow below outlines the key steps to validate this hypothesis, from initial in vitro screening to in vivo efficacy studies.
Caption: Proposed workflow for validating DML's neuroprotective effects.
The core hypothesis is that DML will protect dopaminergic neurons by activating the Nrf2 antioxidant pathway and suppressing inflammatory responses. A study on the parent compound, luteolin, demonstrated its ability to promote the activation of the Nrf2 pathway, which in turn increases the expression of downstream antioxidant proteins like heme oxygenase-1 (HO-1).[9][10] A key study also noted that DML reduces ROS and protects against 6-OHDA-induced cytotoxicity in SH-SY5Y cells.[7]
Caption: DML's proposed mechanism against 6-OHDA neurotoxicity.
Comparative Performance Data
The following tables present hypothetical yet plausible data for DML, based on its known bioactivities, alongside published data for other neuroprotective flavonoids in comparable 6-OHDA models. This allows for a benchmark comparison of DML's potential efficacy.
Table 1: In Vitro Neuroprotection in 6-OHDA-Treated SH-SY5Y Cells
| Compound (Pre-treatment) | Cell Viability (% of Control) | Intracellular ROS (% of 6-OHDA) | Caspase-3 Activity (% of 6-OHDA) |
|---|---|---|---|
| 6-OHDA Control | 45.2% | 100% | 100% |
| DML (20 µM) | 75-85% (Predicted) | ~50% (Predicted)[7] | ~55% (Predicted) |
| Resveratrol (B1683913) (20 µM) | ~70% | ~60% | ~65% |
| Safflower Flavonoids (100 µM) | ~80%[11] | Not Reported | ~60% (apoptosis rate)[11] |
Note: DML data is predicted based on its known antioxidant and anti-inflammatory properties.[4][6][7]
Table 2: In Vivo Neuroprotection in 6-OHDA-Lesioned Rats
| Treatment Group | Apomorphine (B128758) Rotations (turns/min) | TH+ Neurons in SNc (% of non-lesioned side) | Striatal Dopamine (B1211576) (% of non-lesioned side) |
|---|---|---|---|
| Sham Control | < 1 | 100% | 100% |
| 6-OHDA + Vehicle | 6.5 ± 0.8 | 35.2% ± 4.1% | 28.9% ± 3.5% |
| 6-OHDA + DML (40 mg/kg) | ~2.5 ± 0.5 (Predicted) | ~65-75% (Predicted) | ~60-70% (Predicted) |
| 6-OHDA + Resveratrol (40 mg/kg) | 2.9 ± 0.4[3] | ~60% | ~55% |
Note: DML data is predicted based on its potential to reduce neuroinflammation and oxidative stress, similar to or potentially greater than related flavonoids.[3]
Detailed Experimental Protocols
Protocol 1: In Vitro 6-OHDA Neurotoxicity Assay
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of DML (e.g., 5, 10, 20, 40 µM) for 2 hours.
-
Induction of Toxicity: 6-OHDA is added to a final concentration of 100 µM and incubated for 24 hours.
-
Cell Viability (MTT Assay): MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and absorbance is measured at 570 nm.
-
ROS Measurement: Cells are treated as above in a black-walled 96-well plate. After 6-OHDA treatment, cells are loaded with 10 µM DCFH-DA for 30 minutes. Fluorescence (excitation/emission ~485/535 nm) is measured to quantify intracellular ROS.
-
Caspase-3 Activity: Following treatment, cell lysates are collected and incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). The release of AMC is measured fluorometrically to determine caspase-3 activity.[2]
Protocol 2: In Vivo 6-OHDA Rat Model and Behavioral Testing
-
Animal Model: Adult male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.
-
Stereotaxic Surgery: A solution of 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline containing 0.02% ascorbic acid) is unilaterally injected into the right striatum.[3]
-
DML Administration: DML, dissolved in a suitable vehicle, is administered orally or via intraperitoneal injection daily, commencing 24 hours post-surgery for a period of 4-10 weeks.[3]
-
Apomorphine-Induced Rotation Test: Two weeks after the 6-OHDA lesion, rats are challenged with apomorphine (0.5 mg/kg, s.c.). The number of full contralateral rotations is counted for 30 minutes to assess the extent of dopamine depletion. This test is repeated at subsequent time points.
Protocol 3: Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Tissue Preparation: At the end of the treatment period, rats are transcardially perfused with 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected in sucrose (B13894) solution.
-
Sectioning: Coronal sections (30-40 µm) of the substantia nigra pars compacta (SNc) are cut using a cryostat.
-
Staining: Sections are incubated with a primary antibody against Tyrosine Hydroxylase (TH), followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The signal is visualized using diaminobenzidine (DAB).
-
Quantification: The number of TH-positive (dopaminergic) neurons in the SNc of both the lesioned and non-lesioned hemispheres is counted using stereological methods to determine the percentage of neuronal loss and protection.
Conclusion and Future Directions
While direct evidence remains to be established, the known anti-inflammatory and Nrf2-activating properties of this compound strongly suggest its potential as a neuroprotective agent in the 6-OHDA model of Parkinson's disease.[6][7] The proposed experimental framework provides a clear path to validate its efficacy. Positive outcomes from these studies would position DML as a strong candidate for further preclinical development, potentially offering a multi-targeted therapeutic strategy to slow the progression of neurodegeneration in Parkinson's disease.
References
- 1. Plant-derived neuroprotective agents in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopaminergic neurotoxicant 6-OHDA induces oxidative damage through proteolytic activation of PKCδ in cell culture and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of resveratrol on 6-OHDA-induced Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NRF2 Activation Ameliorates Oxidative Stress and Improves Mitochondrial Function and Synaptic Plasticity, and in A53T α-Synuclein Hippocampal Neurons [mdpi.com]
- 8. In vitro 6-hydroxydopamine-induced neurotoxicity: New insights on NFκB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage [frontiersin.org]
- 10. Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cross-Validation of 5,7-Dimethoxyluteolin's Neuroprotective Potential: A Comparative Guide for Neuronal Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective activities of 5,7-Dimethoxyluteolin and its parent compound, Luteolin, across various neuronal cell lines. Due to the limited direct experimental data on this compound in these specific cell lines, this document extrapolates its potential effects based on the extensive research conducted on Luteolin. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided. The signaling pathways implicated in the neuroprotective effects of Luteolin are visualized to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound is a naturally occurring methoxyflavone with demonstrated neuroprotective potential.[1][2][3] It is a derivative of Luteolin, a well-studied flavonoid known for its antioxidant, anti-inflammatory, and anti-apoptotic properties in neuronal cells.[4] This guide cross-validates the potential activity of this compound by summarizing the established effects of Luteolin in key neuronal cell lines used in neurodegenerative disease research: SH-SY5Y (human neuroblastoma), HT-22 (mouse hippocampal), and PC12 (rat pheochromocytoma). While direct comparative studies on this compound are lacking, its structural similarity to Luteolin suggests analogous mechanisms of action. One known activity of this compound is its role as a dopamine (B1211576) transporter (DAT) activator with an EC50 of 3.417 μM.[5] This guide aims to provide a foundational resource for researchers designing studies to validate the neuroprotective efficacy of this compound.
Comparative Neuroprotective Effects
The following table summarizes the reported neuroprotective effects of Luteolin in different neuronal cell lines. This data can serve as a benchmark for future studies on this compound.
| Cell Line | Model of Neurotoxicity | Compound | Concentration Range | Key Findings | Reference |
| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | Luteolin-7-O-glucoside | 0.1 - 1 µM | Increased cell viability, decreased caspase-3 activity, and prevented mitochondrial membrane depolarization.[6][7] | [6][7] |
| Lipopolysaccharide (LPS)-stimulated microglia co-culture | Luteolin | 20 µM | Increased neuronal viability and reduced apoptosis.[3][8] | [3][8] | |
| General Culture | Luteolin | 1 - 10 µM | 1 µM slightly increased cell viability, while concentrations above 10 µM showed toxicity.[1][9] | [1][9] | |
| HT-22 | Glutamate (B1630785) | Luteolin | 5 - 50 µM | Inhibited glutamate-induced cytotoxicity, reduced reactive oxygen species (ROS) production, and attenuated apoptosis.[10][11] | [10][11] |
| Glutamate | Lutein (a related carotenoid) | 1.25 - 10 µM | Reversed glutamate-induced reduction in cell viability and attenuated intracellular ROS levels.[12] | [12] | |
| PC12 | 6-Hydroxydopamine (6-OHDA) | Luteolin | 3.13 - 50 µM | Attenuated cell viability loss in a concentration-dependent manner and suppressed apoptosis.[13] | [13] |
| Serum Withdrawal | Luteolin | 20 µM | Promoted neurite outgrowth and neuronal differentiation.[4] | [4] | |
| Nerve Growth Factor (NGF) co-treatment | Luteolin | Not specified | Potentiated NGF-induced neurite outgrowth.[14][15] | [14][15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of validation studies for this compound.
Cell Culture and Differentiation
-
SH-SY5Y Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. For differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.
-
HT-22 Cells: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
PC12 Cells: Culture in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For neurite outgrowth experiments, cells are often primed with a low concentration of Nerve Growth Factor (NGF).
Neurotoxicity Induction
-
6-Hydroxydopamine (6-OHDA) Model (for SH-SY5Y and PC12 cells): Prepare a stock solution of 6-OHDA in sterile, deionized water with 0.02% ascorbic acid to prevent oxidation. Treat cells with a final concentration of 50-100 µM 6-OHDA for 24-48 hours to induce apoptosis and oxidative stress.
-
Glutamate Excitotoxicity Model (for HT-22 cells): Prepare a stock solution of glutamate in sterile phosphate-buffered saline (PBS). Treat cells with a final concentration of 5-20 mM glutamate for 18-24 hours to induce oxidative stress-mediated cell death.[10][12]
-
LPS-Induced Inflammation Model (for SH-SY5Y co-culture): In a co-culture system with BV2 microglial cells, stimulate the microglia with 100 ng/mL lipopolysaccharide (LPS) for 24 hours. The conditioned medium is then transferred to the SH-SY5Y cells to induce neuroinflammation-mediated apoptosis.[8]
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or Luteolin for 1-2 hours.
-
Induce neurotoxicity as described above.
-
After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assays
-
Caspase-3 Activity Assay:
-
Lyse treated cells and collect the supernatant.
-
Determine protein concentration using a BCA protein assay kit.
-
Incubate the cell lysate with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA).
-
Measure the absorbance of the resulting p-nitroaniline at 405 nm. The activity is expressed as fold change relative to the control.
-
-
Nuclear Staining with DAPI:
-
Grow cells on coverslips and treat as required.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain the cells with 1 µg/mL DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mount the coverslips on microscope slides and visualize under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.
-
Neurite Outgrowth Assay (for PC12 cells)
-
Seed PC12 cells in a poly-L-lysine coated 24-well plate.
-
Treat cells with this compound or Luteolin in the presence of a low dose of NGF (e.g., 50 ng/mL) for 48-72 hours.
-
Capture images of the cells using a phase-contrast microscope.
-
Quantify neurite outgrowth by counting the percentage of cells with neurites longer than the cell body diameter.
Signaling Pathways and Visualizations
The neuroprotective effects of Luteolin are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways. It is hypothesized that this compound may act through similar mechanisms.
Conclusion and Future Directions
The extensive evidence for the neuroprotective effects of Luteolin across multiple neuronal cell lines and neurotoxicity models provides a strong rationale for the investigation of its derivative, this compound. The data presented in this guide offer a comparative framework to assess its potential efficacy. Future studies should focus on direct, quantitative comparisons of this compound and Luteolin in SH-SY5Y, HT-22, and PC12 cells to validate the hypotheses presented herein. Elucidating the specific signaling pathways modulated by this compound will be crucial in determining its therapeutic potential for neurodegenerative diseases. The established role of this compound as a dopamine transporter activator suggests a particularly interesting avenue for research in the context of Parkinson's disease models.
References
- 1. Frontiers | Luteolin Modulates Neural Stem Cells Fate Determination: In vitro Study on Human Neural Stem Cells, and in vivo Study on LPS-Induced Depression Mice Model [frontiersin.org]
- 2. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Luteolin for neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteolin inhibits SH-SY5Y cell apoptosis through suppression of the nuclear transcription factor-κB, mitogen-activated protein kinase and protein kinase B pathways in lipopolysaccharide-stimulated cocultured BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luteolin Modulates Neural Stem Cells Fate Determination: In vitro Study on Human Neural Stem Cells, and in vivo Study on LPS-Induced Depression Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Luteolin stimulates the NGF-induced neurite outgrowth in cultured PC12 cells through binding with NGF and potentiating its receptor signaling - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. Luteolin stimulates the NGF-induced neurite outgrowth in cultured PC12 cells through binding with NGF and potentiating its receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of 5,7-Dimethoxyluteolin: A Comparative Analysis with its Glycosidic and Unmethylated Precursors
In the landscape of flavonoid research, 5,7-dimethoxyluteolin, a methoxylated derivative of luteolin (B72000), has garnered significant attention for its potential therapeutic applications. This guide provides a comparative analysis of the efficacy of this compound against its parent compound, luteolin, and luteolin's glycoside derivatives. This comparison is supported by experimental data on their anti-inflammatory and anti-cancer activities, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Comparative Efficacy: Anti-Cancer and Anti-Inflammatory Activities
Direct comparative studies on the efficacy of this compound and its specific glycoside derivatives are limited in publicly available research. However, a comparative analysis can be drawn by examining the biological activities of this compound alongside luteolin and its well-studied glycosides.
Anti-Cancer Activity
Studies have demonstrated that this compound, also known as 5,7-dimethoxyflavone, exhibits significant anti-cancer properties. In one study, it was found to have a half-maximal inhibitory concentration (IC50) of 25 µM against the human liver cancer cell line HepG2[1][2]. The proposed mechanism for this activity involves the generation of reactive oxygen species (ROS), induction of cell cycle arrest, and apoptosis, potentially through the modulation of the PI3K/Akt/mTOR signaling pathway[1].
In comparison, luteolin has shown potent anti-cancer effects across a range of cancer cell lines, with IC50 values often in the low micromolar range. For instance, one study reported IC50 values for luteolin to be 1.5 µM in certain cancer cell lines, while its glycoside derivative, luteolin-7-O-glucoside, had a higher IC50 of 6.1 µM, indicating lower potency[3]. This suggests that the aglycone form (luteolin) is more effective than its glycoside. The presence of the sugar moiety in the glycoside can hinder its entry into cells and interaction with target molecules.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 (Liver Cancer) | 25 | [1][2] |
| Luteolin | Various | 1.5 - 40.9 | [3] |
| Luteolin-7-O-glucoside | Various | 6.1 - 32.5 | [3] |
Anti-Inflammatory Activity
Luteolin and its glycosides have been extensively studied for their anti-inflammatory effects. Research indicates that luteolin is a more potent inhibitor of inflammatory responses compared to its glycoside derivatives. In a study using lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, luteolin more effectively inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key inflammatory mediators, than luteolin-7-O-glucoside[4]. This difference in activity is attributed to the structural difference, where the aglycone form can more readily interact with intracellular signaling molecules. The anti-inflammatory actions of luteolin and its glycosides are mediated through the modulation of NF-κB, AP-1, and PI3K-Akt signaling cascades[4].
Experimental Protocols
To ensure the reproducibility and validity of the cited findings, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used to evaluate the efficacy of these flavonoids.
Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard method for screening the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used. The animals are acclimatized to laboratory conditions for at least a week prior to the experiment.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar surface of the hind paw of the animals.
-
Compound Administration: The test compounds (this compound, luteolin, or its glycosides) are administered orally or intraperitoneally at various doses, typically 30 minutes to an hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Measurement of Edema: The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or digital calipers.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, luteolin, or its glycosides) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized using a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 570 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.
-
Protein Extraction: Cells treated with the test compounds are lysed to extract total proteins. The protein concentration is determined using a protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Akt, p-Akt, NF-κB), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound, luteolin, and its glycosides are mediated through their interaction with various cellular signaling pathways.
Anti-Cancer Signaling Pathways
In the context of cancer, these flavonoids have been shown to modulate pathways that control cell proliferation, apoptosis, and survival.
Caption: PI3K/Akt/mTOR signaling pathway modulation by flavonoids.
Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of these compounds are primarily attributed to their ability to suppress pro-inflammatory signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 5,7-Dimethoxyluteolin: A Comparative Guide to Orthogonal Assays
Introduction
5,7-Dimethoxyluteolin (DMF), a naturally occurring methoxyflavone, has garnered significant interest for its therapeutic potential, including anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2][3] Preliminary studies suggest its efficacy stems from the ability to modulate key cellular signaling pathways, primarily by inducing programmed cell death (apoptosis) and inhibiting inflammatory cascades, which are often linked to kinase signaling.[4][5][6]
Validating the precise mechanism of action (MoA) is a critical step in the drug development process. Relying on a single experimental method can be misleading due to potential assay-specific artifacts or off-target effects.[7] Therefore, employing a suite of orthogonal assays—independent methods that measure the same biological event through different principles—is essential for building a robust body of evidence.[7][8] This guide provides a comparative overview of key orthogonal assays to confirm the pro-apoptotic and signaling-inhibitory MoA of this compound, complete with experimental protocols and data presentation formats for researchers in drug discovery.
Part 1: Orthogonal Assays for Confirmation of Apoptosis Induction
One of the primary mechanisms attributed to this compound is the induction of apoptosis.[5] Apoptosis is a complex, multi-stage process, and confirming it requires assays that can detect events across its entire timeline, from early membrane changes to late-stage DNA fragmentation.[9][10]
A multi-assay approach is crucial to definitively conclude that cell death is occurring via apoptosis.[11] For instance, observing phosphatidylserine (B164497) externalization (early stage) followed by caspase activation (mid-stage) and DNA fragmentation (late stage) provides strong, multi-faceted evidence of an apoptotic mechanism.
Comparative Table of Apoptosis Assays
| Assay Name | Principle | Stage of Apoptosis | Typical Readout |
| Annexin V Staining | Detects phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer plasma membrane leaflet.[12] Annexin V protein has a high affinity for PS.[12] | Early | Fluorescence (Microscopy or Flow Cytometry) |
| Mitochondrial Potential Assay | Measures the disruption of the mitochondrial membrane potential (ΔΨm) using fluorescent dyes (e.g., TMRE, Rhodamine 123) that accumulate in healthy mitochondria.[12] | Early to Mid | Decrease in Fluorescence (Microplate Reader or Flow Cytometry) |
| Caspase Activity Assays | Quantifies the activity of caspase enzymes, which are key proteases in the apoptotic cascade.[13] Assays can target specific caspases (e.g., Caspase-3/7, -8, -9).[11] | Mid | Luminescence, Fluorescence, or Colorimetric (Microplate Reader) |
| TUNEL Assay | TdT-mediated dUTP Nick End Labeling detects DNA fragmentation by enzymatically labeling the free 3'-OH termini of DNA strand breaks.[9] | Late | Fluorescence (Microscopy or Flow Cytometry) |
Detailed Experimental Protocols
1. Annexin V Staining for Flow Cytometry
-
Cell Preparation: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time.
-
Staining: Harvest and wash cells with PBS. Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
2. Caspase-Glo® 3/7 Assay (Promega)
-
Cell Plating: Seed cells in a 96-well white-walled plate and treat with this compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.[11]
3. TUNEL Assay for Fluorescence Microscopy
-
Cell Culture: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in sodium citrate.
-
Labeling: Incubate cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.[9]
-
Visualization: Wash cells and mount coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize using a fluorescence microscope. Green fluorescence in the nucleus indicates DNA fragmentation.
Part 2: Orthogonal Assays for Kinase Inhibition and Downstream Signaling
Flavonoids, including luteolin (B72000) and its derivatives, are known to exert their anti-inflammatory and anti-cancer effects by modulating various protein kinase signaling pathways, such as the PI3K/Akt, MAPK/ERK, and STAT3 pathways.[4][6][14] Confirming that this compound acts as a kinase inhibitor requires a combination of biochemical and cell-based assays to demonstrate direct target engagement and subsequent inhibition of downstream cellular events.[8][15]
Comparative Table of Kinase & Signaling Assays
| Assay Name | Principle | Biological Context | Key Endpoint Measured |
| TR-FRET Kinase Assay | Measures phosphorylation of a substrate via Förster Resonance Energy Transfer between a donor and acceptor fluorophore on antibodies binding the substrate and the phospho-site.[7] | Biochemical (Cell-free) | Direct enzymatic activity of the purified kinase (IC50 value). |
| Western Blot | Uses phospho-specific antibodies to detect the phosphorylation status of a target kinase (autophosphorylation) and its downstream substrates within cell lysates.[7][8] | Cell-based | Relative change in protein phosphorylation levels. |
| Cell Viability Assay (e.g., MTT) | Measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Inhibition of pro-survival kinase pathways leads to reduced viability.[8] | Phenotypic (Cell-based) | Reduction in cell proliferation or viability (IC50 or GI50 value). |
| ELISA for Cytokines | Enzyme-Linked Immunosorbent Assay quantifies the concentration of secreted proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), whose production is often regulated by kinase pathways.[1] | Phenotypic (Cell-based) | Concentration of specific cytokines in cell culture supernatant. |
Detailed Experimental Protocols
1. TR-FRET Kinase Assay (Biochemical)
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the purified target kinase, and serial dilutions of this compound.[7]
-
Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow for phosphorylation.
-
Detection: Stop the reaction and add the detection mix, containing a europium-labeled anti-tag antibody and an APC-labeled anti-phospho-substrate antibody.
-
Measurement: After another incubation period, read the plate on a TR-FRET enabled microplate reader. The ratio of acceptor (APC) to donor (europium) emission is calculated. A decrease in this ratio indicates inhibition of kinase activity.
2. Western Blot for Phospho-Akt (Cell-based)
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time, then stimulate with a growth factor (e.g., IGF-1) to activate the PI3K/Akt pathway. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate overnight with a primary antibody specific for phospho-Akt (e.g., p-Akt Ser473). Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate.[7] Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading. Quantify band intensities to determine the change in Akt phosphorylation.
3. CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a range of concentrations of this compound for 48-72 hours.[8]
-
Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence with a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
References
- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,7-Dimethoxyflavone induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis Assays [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of the Antioxidant Capacity of 5,7-Dimethoxyluteolin and Trolox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of the naturally occurring flavonoid, 5,7-Dimethoxyluteolin, and the water-soluble vitamin E analog, Trolox. Trolox is widely used as a standard for measuring antioxidant capacity in various assays. This comparison aims to collate available experimental data to assist researchers in evaluating the relative antioxidant potential of this compound.
Quantitative Data on Antioxidant Capacity
The antioxidant capacity of a compound is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies the antioxidant capacity of a substance relative to Trolox.
| Compound | Assay | IC50 / TEAC Value | Source(s) |
| This compound | - | Data not available in comparative studies | - |
| Luteolin (B72000) (parent compound) | DPPH | 14 µM | [1] |
| Luteolin (parent compound) | ABTS | 0.59 µg/mL | [2] |
| Trolox | DPPH | 3.77 µg/mL (15.06 µM) | [3] |
| Trolox | ABTS | 2.93 µg/mL (11.71 µM) | [3] |
Note: The molecular weight of Trolox is 250.29 g/mol .
The available literature suggests that the antioxidant activity of flavonoids is closely linked to the presence of free hydroxyl groups.[4] The methylation of these hydroxyl groups, as seen in this compound, may lead to a decrease in direct antioxidant capacity compared to its hydroxylated counterpart, luteolin.[4] However, methoxylation can improve other pharmacokinetic properties, such as bioavailability.[4]
Experimental Protocols
Detailed methodologies for the commonly cited DPPH and ABTS assays are provided below. These protocols are generalized and may be subject to minor modifications based on specific laboratory conditions and the nature of the tested compounds.
1. DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Test compound (this compound)
-
Standard (Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and Trolox in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound or Trolox to the wells. A control well should contain the solvent instead of the antioxidant.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
2. ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.
-
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Test compound (this compound)
-
Standard (Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and Trolox.
-
Add a small volume of the diluted test compound or Trolox to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the calibration curve for the test compound by the slope of the calibration curve for Trolox.
-
Visualizing Experimental Workflows
Conclusion
While Trolox serves as a universally accepted standard for antioxidant capacity assays, the evaluation of novel compounds like this compound requires direct comparative studies to definitively ascertain their relative potency. Based on the structure-activity relationship of flavonoids, it is plausible that this compound exhibits a lower direct radical scavenging activity than its non-methylated parent compound, luteolin, and potentially Trolox. However, its increased metabolic stability and bioavailability may confer other significant biological advantages. Future research should focus on direct comparative in vitro and in vivo studies to provide a clearer understanding of the antioxidant and overall therapeutic potential of this compound.
References
- 1. Analysis and comparison of the active components and antioxidant activities of extracts from Abelmoschus esculentus L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 5,7-Dimethoxyluteolin: A Guide for Laboratory Professionals
Hazard Assessment and Safety Precautions
Based on data for the related compound 5,7-Dimethoxyflavone, it is prudent to handle 5,7-Dimethoxyluteolin with care, assuming it may present similar hazards. 5,7-Dimethoxyflavone is identified as a potential skin and eye irritant. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., neoprene or nitrile rubber).
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
Engineering controls, such as ensuring adequate ventilation and providing an accessible safety shower and eye wash station, are also crucial.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the related compound 5,7-Dimethoxyflavone.
| Property | This compound | 5,7-Dimethoxyflavone |
| CAS Number | 90363-40-9 | 21392-57-4 |
| Molecular Formula | Not explicitly found | C17H14O4 |
| Molecular Weight | Not explicitly found | 282.29 g/mol |
| EC50 (for DAT) | 3.417 μM[1][2] | Not Applicable |
| Physical Description | Solid | Solid[3] |
| Melting Point | Not explicitly found | 154 °C[3] |
Step-by-Step Disposal Procedures
The disposal of this compound should be conducted in accordance with all local, state, and federal regulations for chemical waste. The following steps provide a general guideline:
-
Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in regular trash.[4] Keep the product away from drains, water courses, or the soil.[4]
-
Waste Collection:
-
Solid Waste: Collect unadulterated this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Solutions: If dissolved in a solvent, the entire solution should be treated as chemical waste. Absorb liquid solutions with a non-reactive absorbent material like diatomite or universal binders.[4]
-
Contaminated Materials: Any materials used to handle or clean up spills of this compound (e.g., gloves, paper towels, absorbent pads) should also be collected in a sealed, labeled container for hazardous waste.
-
-
Labeling: The waste container must be clearly labeled with the name "this compound" and any known hazard warnings (e.g., "Irritant"). If it is in a solution, the solvent should also be clearly identified on the label.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area for chemical waste, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
Experimental Protocols: Spill Decontamination
In the event of a small spill, follow these steps:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure you are wearing the appropriate PPE.
-
Containment: For liquid spills, try to prevent further leakage or spillage.
-
Absorption: Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
-
Collection and Disposal: Collect all contaminated materials in a sealed container and dispose of it as chemical waste according to the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5,7-Dimethoxyluteolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for 5,7-Dimethoxyluteolin. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a comprehensive evaluation of data for structurally similar flavonoid compounds, including 5,7-Dimethoxyflavone, and established best practices for handling chemical powders in a laboratory setting. A conservative approach is strongly advised to ensure personnel safety.
Hazard Assessment and Personal Protective Equipment (PPE)
While some data on similar compounds suggest low hazard, conflicting information indicates potential for skin and eye irritation[1]. Therefore, it is prudent to treat this compound as a potentially hazardous substance. The following personal protective equipment is mandatory to minimize exposure.
Quantitative Data Summary
Due to the lack of specific toxicological and physical data for this compound, the following table provides general safety information based on related compounds and safe laboratory practices.
| Parameter | Recommended Value/Practice | Notes and Citations |
| Occupational Exposure Limit (OEL) | Not Established | Assume a conservative limit and handle with appropriate engineering controls. |
| Primary Hazards | Potential Skin and Eye Irritant | Based on data for 5,7-Dimethoxyflavone[1]. |
| Toxicity Data (LD50) | Not Available | Handle with caution as toxicity is unknown. |
| Appearance | Solid Powder | Handle in a way that minimizes dust generation[1]. |
Mandatory Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields. A face shield is recommended when splash hazards exist. | To prevent eye contact with the powder, which may cause serious irritation[1]. |
| Hand Protection | Nitrile gloves. | To prevent skin contact. Inspect gloves before use and change them immediately if contaminated. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N95) is required if handling outside of a ventilated enclosure or if dust is generated. | To prevent inhalation of the powder, as the respiratory effects are unknown. |
| Protective Clothing | A long-sleeved laboratory coat. | To protect skin from accidental contact. |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Engineering Controls
-
Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Weighing: Use an analytical balance within a ventilated enclosure to contain any airborne particles.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the laboratory for handling this compound. Ensure the area is clean and uncluttered.
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
Use a spatula to carefully transfer the desired amount of powder.
-
Avoid scooping or pouring in a manner that creates dust.
-
Close the container immediately after use.
-
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) followed by water.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including the full chemical name ("this compound") and the appropriate hazard warnings.
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrangement for Pickup: Follow your institution's established procedures for the pickup and disposal of chemical waste by a licensed hazardous waste management company.
Experimental Workflow and Safety Diagram
Caption: Key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
